molecular formula C24H21Cl2N3O4S B194164 Fenticonazole Nitrate CAS No. 73151-29-8

Fenticonazole Nitrate

Cat. No.: B194164
CAS No.: 73151-29-8
M. Wt: 518.4 g/mol
InChI Key: FJNRUWDGCVDXLU-UHFFFAOYSA-N
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Description

Fenticonazole nitrate is a potent imidazole-derived antifungal agent with a broad spectrum of activity, making it a valuable compound for microbiological and pharmaceutical research . Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane . By targeting the enzyme lanosterol 14α-demethylase, it disrupts membrane integrity, leading to increased permeability, leakage of cellular components, and ultimately, fungal cell death . This compound also exhibits secondary mechanisms that enhance its efficacy, including the inhibition of aspartic protease secretion (a key virulence factor in Candida albicans ) and the disruption of fungal respiratory enzymes . This multi-faceted action contributes to its potent antimycotic properties. Researchers value this compound for its broad-spectrum activity against a wide range of organisms, including dermatophytes ( Trichophyton mentagrophytes ), yeasts ( Candida albicans ), and molds ( Malassezia furfur ) . Beyond its antifungal action, it has demonstrated antibacterial effects against Gram-positive bacteria and antiparasitic activity against Trichomonas vaginalis , offering a versatile tool for studying mixed infections . Its physicochemical properties include a molecular weight of 518.41 g/mol and a melting point of 135-137°C . This product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic human or veterinary use .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid
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InChI

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRUWDGCVDXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72479-26-6 (Parent)
Record name Fenticonazole nitrate [USAN]
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DSSTOX Substance ID

DTXSID30993890
Record name Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1)
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Molecular Weight

518.4 g/mol
Source PubChem
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CAS No.

73151-29-8
Record name Fenticonazole nitrate
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Record name Fenticonazole nitrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1)
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Record name 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate
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Record name FENTICONAZOLE NITRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fenticonazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the topical treatment of fungal infections. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development. The document details a common synthetic pathway, including step-by-step experimental protocols, and outlines effective purification techniques to obtain a high-purity final product. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate, is a potent antimycotic agent.[1] Its therapeutic efficacy stems from the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death. This guide focuses on a prevalent and well-documented synthetic route, providing detailed experimental procedures and purification methodologies.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol in the fungal cell membrane alters its fluidity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth and replication.[2][3] At higher concentrations, the significant alteration of the cell membrane leads to cell lysis.

Fenticonazole_Mechanism Fenticonazole This compound P450 Lanosterol 14α-demethylase (Cytochrome P450) Fenticonazole->P450 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by P450 Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential component of Death Fungal Cell Death Membrane->Death

Mechanism of action of this compound.

Synthesis of this compound

A common and effective synthesis of this compound starts from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of 4-(Phenylthio)benzyl chloride cluster_1 Synthesis of Fenticonazole Base cluster_2 Salt Formation A 4-(Phenylthio)benzyl alcohol B 4-(Phenylthio)benzyl chloride A->B Chlorination D Fenticonazole (base) B->D C 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol C->D Coupling Reaction E This compound D->E Nitric Acid

Overall synthetic workflow for this compound.
Synthesis of Intermediates

3.1.1. Synthesis of 4-(Phenylthio)benzyl alcohol

This intermediate can be synthesized from 4-phenylmercaptobenzaldehyde.

  • Experimental Protocol:

    • In a reaction flask, dissolve 4-phenylmercaptobenzaldehyde in methanol.

    • While stirring, add sodium borohydride in portions. The reaction is exothermic, and the temperature will naturally rise to approximately 55°C.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (10:1). The reaction is typically complete within 1 hour.[2]

    • After completion, adjust the pH to 6 by dropwise addition of hydrochloric acid.[2]

    • Filter the solution and concentrate the filtrate under reduced pressure to remove methanol, yielding a viscous residue.

    • Dissolve the residue in dichloromethane and wash with water until neutral.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a yellowish solid of 4-phenylthiobenzyl alcohol.[2]

3.1.2. Synthesis of 4-(Phenylthio)benzyl chloride

  • Experimental Protocol:

    • In a reaction flask at room temperature (25°C), add 4-phenylmercaptobenzyl alcohol, pyridine, and dichloromethane.

    • Cool the mixture in an ice-water bath to maintain the temperature between 20-24°C.

    • Add thionyl chloride dropwise while stirring.

    • Continue stirring at 25°C for 2 hours.

    • Monitor the reaction by TLC (n-hexane:ethyl acetate = 10:1).[5]

    • Upon completion, wash the reaction mixture with water until neutral.

    • Dry the dichloromethane layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylthiobenzyl chloride as a brownish-red oil.[5]

3.1.3. Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This key intermediate is synthesized from 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Experimental Protocol:

    • Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. In a reaction vessel, add dimethylformamide (DMF), imidazole, and caustic soda flakes. Heat the mixture to 110-125°C.[2] A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone is then added dropwise. The crude product is often purified by recrystallization from toluene.[2]

    • Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. In a three-necked flask, dissolve 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone in 300 mL of methanol.[6] Add potassium borohydride in batches and heat to reflux.[6] Monitor the reaction by TLC (ethyl acetate:methanol = 10:1). After completion (approximately 1 hour), recover the methanol by distillation under reduced pressure. Adjust the concentrate to pH 4-5 with 5% hydrochloric acid, followed by diafiltration. Adjust the filtrate to pH 7-8 with 5% sodium bicarbonate solution to precipitate a white solid.[6] Collect the solid by filtration, wash with water, dry, and recrystallize to obtain 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] A yield of 90.5% has been reported for this step.[6]

Final Synthesis of this compound
  • Experimental Protocol:

    • Coupling Reaction: In a reaction flask at room temperature (25°C), add sodium hydroxide, 1-(2,4-dichlorophenyl)-2-imidazole ethanol, water, toluene, and tetrabutylammonium bromide.[5] Stir and heat the mixture to approximately 58°C. Add a toluene solution of 4-phenylthiobenzyl chloride dropwise over 1.5 hours. Maintain the reaction at this temperature for 12 hours.[5] After the reaction, separate the layers and discard the aqueous layer. Wash the organic layer with a saturated sodium chloride solution and then with water. Dry the toluene layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fenticonazole base as an oil.[5]

    • Salt Formation and Crystallization: Dissolve the oily residue in a 1:1 mixture of ethyl acetate and toluene. Add a 20% solution of nitric acid in ethyl acetate and stir at room temperature for 3 hours to induce crystallization.[5] Filter the precipitate, wash with water, and collect the filter cake. Dry the solid at 40°C to obtain crude this compound as a pale yellow solid with a melting point of 135.0-136.0°C.[5]

Purification of this compound

High purity is essential for pharmaceutical applications. The following methods are commonly employed for the purification of this compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.

  • Experimental Protocol:

    • In a 5000 mL reaction bottle, add 738 g of crude this compound, 2800 mL of absolute ethanol, and 340 mL of water.[5]

    • Heat the mixture until the solid is completely dissolved.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool naturally and crystallize for 12 hours.[5]

    • Collect the crystals by filtration and wash the filter cake with a small amount of ethyl acetate.

    • Dry the purified crystals to obtain a white solid with a melting point of 135.5-136.8°C and a purity of 99.8% by HPLC.[5]

Table 1: Recrystallization Parameters

ParameterValueReference
Crude this compound738 g[5]
Absolute Ethanol2800 mL[5]
Water340 mL[5]
Crystallization Time12 hours[5]
Washing SolventEthyl Acetate[5]
Final Purity (HPLC)99.8%[5]
Melting Point135.5-136.8°C[5]
Silica Gel Column Chromatography

For the removal of closely related impurities, silica gel column chromatography can be employed. This is typically performed on the fenticonazole base before conversion to the nitrate salt.

  • Experimental Protocol:

    • Dissolve the crude fenticonazole base in a minimal amount of a suitable solvent, such as ether.[7]

    • Prepare a silica gel column packed with an appropriate non-polar solvent system. The choice of eluent is critical and should be determined by TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the desired compound is often targeted).

    • Load the dissolved sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified fenticonazole base.

    • Combine the pure fractions and evaporate the solvent to obtain the purified fenticonazole base.

    • The purified base can then be converted to the nitrate salt as described in section 3.2.

Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

  • HPLC Method Parameters:

    • Column: C18, 150 x 4.6mm, Hypersil BDS.[1]

    • Mobile Phase: 10mM phosphate buffer (pH 4.5) : Acetonitrile (70:30 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 255 nm.[1]

    • Retention Time: Approximately 5.47 min.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The presented synthetic route, starting from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a viable and well-documented pathway. The purification methods of recrystallization and silica gel column chromatography are effective in achieving high-purity this compound suitable for pharmaceutical applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Fenticonazole Nitrate: A Technical Guide to its Antibacterial Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole nitrate, a synthetic imidazole derivative, is well-established as a broad-spectrum antifungal agent. However, its significant antibacterial activity against a range of gram-positive bacteria is a critical aspect of its therapeutic profile, particularly in the context of mixed infections. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, focusing on its efficacy against clinically relevant gram-positive pathogens. This document summarizes key quantitative data on its in vitro activity, details experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through pathway diagrams.

Introduction

This compound is a versatile antimicrobial agent with a dual spectrum of activity, encompassing both fungi and bacteria.[1] Its efficacy against gram-positive bacteria, including common skin and mucosal pathogens, makes it a valuable therapeutic option, especially in polymicrobial infections where both bacterial and fungal components may be present.[2][3] This guide will delve into the technical details of its antibacterial action against this important class of microorganisms.

In Vitro Antibacterial Activity

The in vitro efficacy of this compound against gram-positive bacteria has been demonstrated in several studies. The minimum inhibitory concentration (MIC) and, where available, the minimum bactericidal concentration (MBC) are key parameters for quantifying this activity.

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound against a variety of gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Aerobic Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus350.125 - >128432[4]
350.125 - 0.50.250.5[5]
Staphylococcus epidermidis300.5 - >128128>128[4]
Streptococcus spp. (Group A, B, C, G)400.03 - 20.251[4]
Streptococcus agalactiae300.008 - 0.1250.0160.03[5]
Coryneforms100.06 - 10.1251[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Anaerobic Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Anaerobic gram-positive cocci200.06 - 20.251[4]
Bactericidal Activity

Time-kill kinetic studies have demonstrated the bactericidal action of this compound against key gram-positive pathogens. At concentrations of 4 times the MIC, fenticonazole achieved a 99.9% reduction in bacterial viability (killing endpoint) for Staphylococcus aureus and Streptococcus agalactiae in approximately 10 hours.[5]

Mechanism of Action

The antibacterial mechanism of this compound is distinct from that of many conventional antibiotics.[6] It appears to exert its effects through a multi-targeted approach, primarily focused on the bacterial cell membrane and key metabolic processes.

Disruption of Cell Membrane Integrity

A primary mode of action is the disruption of the cytoplasmic membrane's integrity.[7] This leads to increased permeability, allowing for the leakage of essential intracellular components and ultimately resulting in cell death.[2]

Inhibition of Metabolic Pathways

This compound also interferes with crucial cellular metabolic activities. It has been shown to inhibit oxidative processes within the bacterial mitochondria (or their prokaryotic equivalent, the cell membrane-associated respiratory chain), as well as blocking cytochrome oxidases and peroxidases.[7] This disruption of the electron transport chain would lead to a collapse of the proton motive force, impacting ATP synthesis and other essential cellular functions.

Inhibition of Macromolecule Synthesis

There is also evidence to suggest that this compound can inhibit RNA synthesis, further contributing to its antibacterial effect.[6]

The following diagram illustrates the proposed multi-pronged mechanism of action of this compound against gram-positive bacteria.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Gram-Positive Bacterium Fenticonazole Fenticonazole Membrane Cell Membrane Fenticonazole->Membrane Disruption ETC Electron Transport Chain Fenticonazole->ETC Inhibition RNA_Polymerase RNA Polymerase Fenticonazole->RNA_Polymerase Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Increased Permeability PMF Proton Motive Force ETC->PMF Generation ETC->PMF Disruption ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP ATP Production PMF->ATP Reduced ATP_Synthase->ATP Synthesizes ATP->Cell_Death Depletion RNA RNA Synthesis RNA_Polymerase->RNA Synthesizes RNA->Cell_Death Inhibition Broth Microdilution Workflow A Prepare Fenticonazole Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F MIC and MBC Relationship A Perform Broth Microdilution MIC Test B Identify Wells with No Visible Growth (MIC) A->B C Subculture from Clear Wells onto Agar Plates B->C D Incubate Agar Plates C->D E Determine Lowest Concentration with No Growth (MBC) D->E

References

The Pharmacokinetics and Metabolism of Topically Applied Fenticonazole Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of topically applied fenticonazole nitrate. Fenticonazole is a broad-spectrum imidazole antifungal agent valued for its efficacy against a wide range of dermatophytes and yeasts.[1][2][3] This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant pathways to support further research and development in the field.

Pharmacokinetic Profile

This compound, when applied topically, exhibits minimal systemic absorption, a key factor in its favorable safety profile.[1][4] The majority of the administered dose remains localized in the stratum corneum and deeper skin layers, targeting the site of infection.[1]

Absorption

Studies have consistently demonstrated low systemic absorption of this compound following both cutaneous and vaginal application. Pharmacokinetic studies have shown negligible transcutaneous absorption in both humans and animals.[4] Following cutaneous application, plasma levels are typically below 2 ng/ml, indicating that systemic uptake is in the order of 0.5%.[5]

Vaginal absorption has been quantified in several studies. In women with vulvovaginal candidiasis, the extent of vaginal absorption was 1.81 ± 0.57% of the administered dose.[6][7] For women with normal cervicovaginal mucosa, the absorption was even lower, at 0.58 ± 0.28% of the dose.[6][7] In patients with cervical carcinoma, absorption was observed to be 1.12 ± 0.53%.[6][7]

Distribution

Due to its high lipophilicity, this compound shows enhanced tissue penetration and retention, allowing it to maintain therapeutic concentrations in mucosal environments.[8][9] Upon topical application, it is readily absorbed into the stratum corneum and penetrates into the deeper layers of the skin.[1]

Metabolism

Detailed metabolic pathways for topically applied this compound are not extensively documented in publicly available literature. However, based on the metabolic fate of other imidazole antifungal agents, it is anticipated that any systemically absorbed fenticonazole would undergo hepatic metabolism. The primary metabolic products are likely to be oxidized and subsequently glucuronidated derivatives. The main identified metabolites are fenticonazole-S-oxide and des-(4-phenylthiophenyl)-fenticonazole.

Excretion

Following vaginal administration of a 1-gram dose, on average, 0.4-1.5% of the dose was recovered in the urine and 0.18-0.32% in the feces over a five-day period.[6][7] This confirms the low systemic absorption of the drug.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of topically applied this compound from available human studies.

Table 1: Systemic Absorption of 3H-Fenticonazole Nitrate after a Single 1g Vaginal Administration [6][7]

Patient GroupMean Absorption (% of Dose ± SD)
Normal Cervicovaginal Mucosa (n=5)0.58 ± 0.28
Cervical Carcinoma (n=5)1.12 ± 0.53
Relapsing Vulvovaginal Candidiasis (n=4)1.81 ± 0.57

Table 2: Pharmacokinetic Parameters of Fenticonazole Gel in Healthy Chinese Volunteers [10]

Route of Administration (2% Gel)Tmax (h) (Mean ± SD)Cmax (pg/mL) (Mean ± SD)
Percutaneous (n=12)16.917 ± 6.694136.583 ± 51.583
Intravaginal (n=10)9.400 ± 1.647308.800 ± 123.635

Experimental Protocols

This section details the methodologies employed in key studies to assess the pharmacokinetics of this compound.

Determination of Fenticonazole in Human Plasma by HPLC-MS/MS[10]
  • Objective: To develop and validate a sensitive HPLC-MS/MS method for the determination of fenticonazole in human plasma.

  • Sample Preparation: Simple protein precipitation with acetonitrile containing 2% acetic acid was used to extract fenticonazole and the internal standard (mifepristone) from plasma samples.

  • Chromatography: Separation was achieved on a Kinetex XB-C18 column.

  • Mass Spectrometry: A mass spectrometer with an electrospray ionization source was operated in multiple reaction monitoring (MRM) positive ion mode. The precursor-to-product ion transitions were m/z 455.2→199.1 for fenticonazole and m/z 430.2→372.3 for the internal standard.

  • Validation: The method was validated with linear ranges of 5-1000 pg/mL and 0.1-20 ng/mL. Accuracy ranged from 98% to 110%, and intra- and inter-batch precision were less than 10.6%. Recovery was greater than 90%.

Systemic Absorption Study using 3H-Fenticonazole[6][7]
  • Objective: To determine the systemic absorption of this compound after vaginal administration in different patient groups.

  • Study Population: Fourteen women were divided into three groups: normal cervicovaginal mucosa, cervical carcinoma, and relapsing vulvovaginal candidiasis.

  • Dosing: A single dose of approximately 1000 mg of 3H-fenticonazole nitrate was administered vaginally.

  • Sample Collection: Blood, urine, and stool samples were collected at specified intervals for five days.

  • Analysis: Radioactivity in plasma, urine, and stool samples was measured to determine the extent of absorption and excretion.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for studying this compound.

Fenticonazole This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fenticonazole->Ergosterol_Pathway Disrupts Lanosterol_Demethylase Lanosterol 14α-demethylase Fenticonazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Lanosterol_Demethylase->Ergosterol_Pathway Key Enzyme In Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Loss of Integrity Leads to

Caption: Mechanism of action of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Acetic Acid) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (Kinetex XB-C18 Column) Supernatant->HPLC MSMS MS/MS Detection (ESI - MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: HPLC-MS/MS experimental workflow.

References

An In-Depth Technical Guide to Molecular Docking Studies of Fenticonazole Nitrate with Lanosterol 14α-Demethylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking analysis of fenticonazole nitrate with its target enzyme, lanosterol 14α-demethylase (CYP51). Fenticonazole is an imidazole antifungal agent, and its therapeutic efficacy relies on the inhibition of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, thereby inhibiting fungal growth.[1] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) to a protein target (lanosterol 14α-demethylase), offering insights into the molecular interactions that drive this inhibition.[4]

Core Concepts of Molecular Docking

Molecular docking is a structure-based drug design method that simulates the interaction between a small molecule and a macromolecule.[5] The primary goals are to predict the binding mode and to estimate the binding affinity, often represented by a scoring function.[4] This process is instrumental in drug discovery for screening large compound libraries and for lead optimization.[4] The general workflow involves the preparation of both the protein receptor and the ligand, followed by a docking simulation using specialized software, and finally, the analysis of the resulting poses and interactions.[6][7]

Experimental Protocols: A Step-by-Step Methodology

A reproducible molecular docking study requires a systematic and detailed protocol. The following sections outline the standard procedures for docking this compound with lanosterol 14α-demethylase using common bioinformatics tools like AutoDock Vina.[6][8][9]

2.1. Preparation of the Receptor (Lanosterol 14α-Demethylase)

The accuracy of a docking study is highly dependent on the quality of the prepared protein structure.

  • Step 1: Obtaining the Protein Structure: The three-dimensional structure of lanosterol 14α-demethylase is the starting point. This can be obtained from the Protein Data Bank (PDB). If a crystal structure for the specific fungal species of interest is unavailable, a homology model can be generated using servers like PHYRE2, based on the amino acid sequence and a suitable template structure.[10]

  • Step 2: Initial Protein Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are typically removed unless a specific water molecule is known to be crucial for ligand binding.[5][11] If the protein functions as a monomer, any additional protein chains should also be deleted.[11]

  • Step 3: Adding Hydrogens and Assigning Charges: Crystal structures usually lack hydrogen atoms.[12] Therefore, polar hydrogens are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues at a physiological pH (e.g., 7.4).[13][14] Kollman charges are then assigned to the protein atoms to calculate the electrostatic interactions accurately.[14]

  • Step 4: File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T). This format is required for use with AutoDock Vina.[13][14]

2.2. Preparation of the Ligand (this compound)

Proper preparation of the ligand is equally critical for a successful docking simulation.

  • Step 1: Obtaining the Ligand Structure: The 3D structure of fenticonazole can be downloaded from databases like PubChem in an SDF format.[5][14]

  • Step 2: Format Conversion and Optimization: The initial structure is often converted to a PDB file using a tool like PyMOL.[14] A subsequent energy minimization of the 3D structure is performed to achieve a more stable and realistic conformation.[11]

  • Step 3: Defining Torsions and Saving: The ligand's rotatable bonds are defined to allow for conformational flexibility during the docking process. The prepared ligand is then saved in the PDBQT format for compatibility with the docking software.[12]

2.3. Docking Simulation with AutoDock Vina

  • Step 1: Grid Box Generation: A grid box is defined to specify the search space for the docking simulation.[4][6] This box is centered on the active site of the enzyme, which in CYP51 contains a heme prosthetic group.[15] The size of the grid box must be large enough to accommodate the ligand and allow it to move and rotate freely.[13]

  • Step 2: Configuration File Setup: A configuration file (e.g., conf.txt) is created. This file specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, the dimensions of the grid box, and the name of the output file for the docking results.[8][13]

  • Step 3: Running the Docking Simulation: The docking calculation is initiated from the command line, executing the Vina program with the specified configuration file.[14] Vina uses a scoring function to evaluate the binding poses and ranks them based on their predicted binding affinities.[8]

Data Presentation: Quantitative Docking Results

The output from a molecular docking simulation provides valuable quantitative data. This data is best presented in a structured table to allow for clear interpretation and comparison.

MetricDescriptionIllustrative Value
Binding Affinity (kcal/mol) The estimated free energy of binding. More negative values indicate stronger binding.-10.5
Inhibitory Constant (Ki) The theoretical inhibition constant calculated from the binding affinity. Lower values signify more potent inhibition.25.5 nM
Interacting Residues Amino acids in the active site that form significant interactions with the ligand.TYR132, HIS377, SER378, MET508, HEM601
Hydrogen Bonds Number and details of hydrogen bonds formed between the ligand and the receptor.2 (with TYR132, SER378)
RMSD (Å) Root Mean Square Deviation, used to compare the docked pose to a known binding pose (if available).< 2.0 Å

Note: The values presented are illustrative and represent typical results from such a study. Specific values would be derived from the log file generated by the docking software.

Visualization of Key Processes and Interactions

Visual diagrams are essential for understanding the complex relationships in molecular docking studies. The following diagrams were generated using the Graphviz DOT language to illustrate the workflow, the enzyme's signaling pathway, and the specific molecular interactions.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt LigandDB 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Energy minimization, define torsions) LigandDB->PrepLig Grid 5. Define Grid Box (Center on active site) PrepProt->Grid Config 6. Create Configuration File PrepLig->Config Grid->Config Dock 7. Run Docking Simulation (e.g., AutoDock Vina) Config->Dock Results 8. Analyze Docking Results (Binding energy, Ki, poses) Dock->Results Visualize 9. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Results->Visualize

Caption: Molecular docking experimental workflow.

Fenticonazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Fenticonazole This compound Fenticonazole->Enzyme Inhibits

Caption: Fenticonazole's mechanism of action.

Ligand_Interaction_Diagram cluster_active_site CYP51 Active Site Fenticonazole Fenticonazole Nitrate HEM HEM601 (Heme Iron) Fenticonazole->HEM Azole-Heme Coordination TYR132 TYR132 Fenticonazole->TYR132 Hydrogen Bond HIS377 HIS377 Fenticonazole->HIS377 Hydrophobic Interaction SER378 SER378 Fenticonazole->SER378 Hydrogen Bond MET508 MET508 Fenticonazole->MET508 Hydrophobic Interaction

Caption: Fenticonazole-CYP51 binding interactions.

Analysis of Fenticonazole-Lanosterol 14α-Demethylase Interactions

The inhibitory action of azole antifungals is primarily due to the coordination of a nitrogen atom in the azole ring with the heme iron atom in the active site of CYP51.[2][3] This interaction blocks the enzyme's normal catalytic function.[16] Molecular docking studies further elucidate this by identifying other key interactions that contribute to the binding affinity and stability of the complex.

For fenticonazole, docking simulations would likely reveal:

  • Heme Coordination: The imidazole moiety of fenticonazole directly interacts with the central iron atom of the heme group.

  • Hydrogen Bonding: The molecule may form hydrogen bonds with key amino acid residues within the active site, such as Tyrosine 132 (TYR132) and Serine 378 (SER378), which are known to be important for ligand binding in Candida albicans CYP51.[17]

  • Hydrophobic Interactions: The lipophilic parts of the fenticonazole molecule can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Histidine 377 (HIS377) and Methionine 508 (MET508), further stabilizing the complex.[2][17]

These combined interactions result in a low binding energy and a potent inhibitory effect on the enzyme, ultimately leading to the antifungal activity of this compound.

Conclusion

Molecular docking serves as a powerful computational tool to investigate the interaction between this compound and its fungal target, lanosterol 14α-demethylase. The detailed protocols and analyses described in this guide provide a framework for researchers to conduct similar in silico studies. The insights gained from such analyses, including binding affinities and specific molecular interactions, are invaluable for understanding the mechanism of action of existing antifungal drugs and for the rational design of new, more potent inhibitors to combat fungal infections and emerging drug resistance.

References

Unveiling the Anti-Inflammatory Potential of Fenticonazole Nitrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of early-stage research indicates that fenticonazole nitrate, an established imidazole antifungal agent, may possess significant anti-inflammatory properties, offering a potential dual-action therapeutic approach for inflammatory conditions, particularly those associated with infections. This technical guide synthesizes the current preclinical findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and putative signaling pathways involved in the anti-inflammatory action of this compound.

Core Findings: A Quantitative Overview

Recent preclinical investigations, primarily in a murine model of bacterial vaginosis, have demonstrated the capacity of this compound to modulate key inflammatory mediators. The data underscores a significant reduction in pro-inflammatory cytokines and enzymes crucial to the inflammatory cascade.

Inflammatory MarkerModel SystemTreatmentKey FindingsReference
Pro-inflammatory Cytokines
TNF-αBacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Significant decrease in vaginal tissue levels compared to untreated, infected mice.[1][2]
IL-1βBacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Significant reduction in vaginal tissue levels compared to untreated, infected mice.[1][2]
IL-6Bacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Markedly decreased levels in vaginal tissue of treated mice versus controls.[1][2]
Inflammatory Enzymes & Proteins
Myeloperoxidase (MPO)Bacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Enhanced MPO activity in infected mice was significantly ameliorated by fenticonazole treatment.[1][2]
Inducible Nitric Oxide Synthase (iNOS)Bacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Fenticonazole administration led to a notable decrease in the expression of iNOS in vaginal tissues.[1][2]
Cyclooxygenase-2 (COX-2)Bacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)The expression of COX-2 in the vaginal tissues of treated mice was significantly reduced.[1][2]
Transcription Factors
Nuclear Factor-kappa B (NF-κB)Bacterial Vaginosis Mouse Model2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days)Levels of NF-κB were measured to be lower in the vaginal tissues of the fenticonazole-treated group.[1][2]

Experimental Protocols: A Closer Look

The primary evidence for the anti-inflammatory effects of this compound comes from a well-defined in vivo model of bacterial vaginosis. The detailed methodology provides a foundation for future research and replication.

In Vivo Model: Bacterial Vaginosis in Mice
  • Animal Model: Female C57/BL6 mice.[1]

  • Induction of Pseudoestrus: Mice were injected intraperitoneally with β-estradiol three days prior to and on the day of infection to synchronize their estrous cycle and create a pseudoestrus state, making them susceptible to vaginal infection.[1]

  • Infection: On the day of infection, mice were intravaginally inoculated with a 20 µl suspension of Gardnerella vaginalis (6 × 10^6 CFU/ml).[1]

  • Treatment: Fenticonazole was administered as a 2% vaginal cream at a dose of 0.2 mg per mouse. The treatment was applied intravaginally once daily for three consecutive days, starting from the day of infection.[1]

  • Sample Collection: On the third day post-infection, the mice were sacrificed, and vaginal washes and tissues were harvested for analysis.[1]

  • Analytical Methods:

    • ELISA: Used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in vaginal tissues.[1]

    • Western Blotting: Employed to determine the protein expression levels of iNOS, COX-2, and NF-κB in vaginal tissues.[1]

    • Myeloperoxidase (MPO) Activity Assay: The activity of MPO, an indicator of neutrophil infiltration, was measured in vaginal tissues.[1]

    • Papanicolaou (Pap) Staining: Utilized to observe neutrophil counts in the vaginal lavage.[1]

    • Hematoxylin and Eosin (H&E) Staining: Performed on vaginal tissues to examine the exfoliation of vaginal epithelial cells as a marker of inflammation-induced tissue damage.[1]

Signaling Pathways and Mechanisms of Action

While research into the precise molecular mechanisms of this compound's anti-inflammatory action is in its nascent stages, the available data points towards the modulation of the NF-κB signaling pathway.

dot

Fenticonazole_Anti_Inflammatory_Pathway Infection Bacterial Infection (e.g., G. vaginalis) TLR Toll-like Receptors (TLRs) Infection->TLR Activates NFkB_Activation NF-κB Activation TLR->NFkB_Activation Initiates signaling cascade Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Activation->Proinflammatory_Genes Induces Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) Proinflammatory_Genes->Cytokines Enzymes Enzyme Expression (iNOS, COX-2) Proinflammatory_Genes->Enzymes Inflammation Inflammation Cytokines->Inflammation Promotes Enzymes->Inflammation Promotes Fenticonazole This compound Fenticonazole->NFkB_Activation Inhibits (putative)

Caption: Putative Anti-Inflammatory Mechanism of this compound.

The observed reduction in the expression of NF-κB and its downstream targets, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2), strongly suggests that this compound may exert its anti-inflammatory effects by interfering with the activation of this key transcription factor.[1][2] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a common target for anti-inflammatory drug development.

dot

Experimental_Workflow cluster_model In Vivo Model cluster_analysis Analysis Induction Induction of Bacterial Vaginosis in Mice Treatment Intravaginal Administration of this compound (2% cream) Induction->Treatment Tissue_Harvest Harvest Vaginal Tissue & Lavage Treatment->Tissue_Harvest ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Tissue_Harvest->ELISA WesternBlot Western Blot for iNOS, COX-2, NF-κB Tissue_Harvest->WesternBlot MPO_Assay MPO Activity Assay Tissue_Harvest->MPO_Assay Histology Histological Examination (H&E, Pap Staining) Tissue_Harvest->Histology

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assessment.

Future Directions and Opportunities

The preliminary findings on the anti-inflammatory properties of this compound are promising and warrant further investigation. Future research should focus on:

  • In Vitro Studies: Elucidating the direct effects of this compound on immune cells, such as macrophages and neutrophils, in response to inflammatory stimuli like lipopolysaccharide (LPS). This would help to confirm the direct anti-inflammatory action of the compound, independent of its antimicrobial effects.

  • Mechanism of Action: Delving deeper into the molecular signaling pathways. Investigating the potential role of other key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) cascades, could provide a more complete picture of its mechanism.

  • Broader In Vivo Models: Evaluating the efficacy of this compound in other models of inflammation, both infectious and non-infectious, to determine the broader therapeutic potential of its anti-inflammatory activity.

  • Structure-Activity Relationship: Exploring the structural components of the fenticonazole molecule responsible for its anti-inflammatory effects. This could lead to the development of new derivatives with enhanced anti-inflammatory potency and specificity.

References

Methodological & Application

Protocol for determining the minimum inhibitory concentration (MIC) of fenticonazole nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections, particularly those caused by Candida species. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antifungal activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against yeast pathogens, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This protocol is intended for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing.

Data Presentation

The following table summarizes typical MIC values for this compound against common fungal isolates, as determined by standardized broth microdilution methods. These values serve as a reference for expected outcomes when performing the described protocol.

Fungal SpeciesMIC50 (µg/mL)Geometric Mean (GM) MIC (µg/mL)MIC Range (µg/mL)
Candida albicans0.03 - 0.250.1250.008 - 0.5
Candida glabrata0.03 - 0.50.1250.06 - 0.5
Candida parapsilosisNot Reported0.0160.008 - 0.125

Data compiled from studies utilizing CLSI and EUCAST methodologies.[1][2][3]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M27 and EUCAST reference methods for broth dilution antifungal susceptibility testing of yeasts.[4][5][6]

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Yeast isolates (e.g., Candida albicans, Candida glabrata)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[1]

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer

  • Incubator (35°C)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of this compound Stock Solution

  • Prepare a 100-fold (100x) stock solution of this compound in 100% DMSO.[1] For example, to achieve a final highest concentration of 32 µg/mL in the assay, prepare a 3200 µg/mL stock solution.

  • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution.

  • The typical final concentration range for testing fenticonazole is 0.0312 µg/mL to 32 µg/mL.[1]

3. Preparation of Fungal Inoculum

  • Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration. For the CLSI method, this is typically a 1:1000 dilution followed by a 1:2 dilution in the plate, resulting in a final concentration of 0.5-2.5 x 10^3 CFU/mL.

4. Broth Microdilution Procedure

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the appropriate 2x final concentration of this compound (prepared by diluting the stock solution in RPMI-1640) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Add 100 µL of sterile RPMI-1640 medium to column 12.

5. Incubation and MIC Determination

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control well. A reading mirror or a spectrophotometric reader can aid in this determination.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout stock Prepare Fenticonazole Nitrate Stock (100x in DMSO) serial_dilution Create 2-fold Serial Dilutions of Fenticonazole stock->serial_dilution inoculum Prepare and Standardize Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Fungal Suspension inoculum->inoculate plate_prep Dispense RPMI Medium into 96-well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with significant growth inhibition) incubate->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs drug This compound protocol Broth Microdilution Protocol (CLSI/EUCAST) drug->protocol fungus Fungal Isolate fungus->protocol media Growth Medium (RPMI) media->protocol qc QC Strains qc->protocol mic_value MIC Value (µg/mL) protocol->mic_value interpretation Susceptibility Interpretation (Susceptible, Intermediate, Resistant) mic_value->interpretation

Caption: Logical relationship of components in antifungal susceptibility testing.

References

Application of Fenticonazole Nitrate in Animal Models of Fungal Keratitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal keratitis is a severe ocular infection that can lead to significant visual impairment and even blindness. The development of effective antifungal therapies is a critical area of research, and animal models are indispensable for preclinical evaluation of new and existing treatments. Fenticonazole nitrate, a broad-spectrum imidazole antifungal agent, has demonstrated potent activity against a variety of fungi, including those commonly implicated in keratitis such as Aspergillus, Candida, and Fusarium species. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[1] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in animal models of fungal keratitis.

Mechanism of Action and Host Signaling Pathways

This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] The disruption of ergosterol synthesis compromises the structural integrity of the fungal cell membrane.[1]

The host immune response to fungal keratitis is complex, involving both innate and adaptive immunity. Key signaling pathways initiated upon fungal infection include those mediated by Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like Dectin-1. These receptors recognize fungal pathogen-associated molecular patterns (PAMPs), such as β-glucans and mannans, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. This, in turn, recruits neutrophils and other immune cells to the site of infection to combat the fungal pathogens.

Fenticonazole_Action_and_Host_Response cluster_fungus Fungal Cell cluster_host Corneal Epithelial Cell (Host) Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Lanosterol_demethylase->Ergosterol Synthesizes Fenticonazole This compound Fenticonazole->Lanosterol_demethylase Inhibits Fungal_PAMPs Fungal PAMPs (e.g., β-glucan) Fenticonazole->Fungal_PAMPs TLR_Dectin1 TLR / Dectin-1 Fungal_PAMPs->TLR_Dectin1 Recognized by Signaling_Cascade Intracellular Signaling (e.g., NF-κB) TLR_Dectin1->Signaling_Cascade Activates Cytokines Pro-inflammatory Cytokines & Chemokines Signaling_Cascade->Cytokines Induces Production Immune_Response Neutrophil Recruitment & Inflammatory Response Cytokines->Immune_Response Promotes

Figure 1. Mechanism of this compound and Host Immune Response in Fungal Keratitis.

Data Presentation

Quantitative data from preclinical studies are crucial for evaluating the efficacy of this compound. Below are example tables that can be used to structure and present such data for clear comparison.

Table 1: In Vivo Efficacy of Topical this compound in a Rabbit Model of Aspergillus fumigatus Keratitis

Treatment GroupMean Clinical Score (± SD) at Day 7 Post-InfectionFungal Load (log CFU/cornea ± SD) at Day 7 Post-InfectionCorneal Opacity Grade (Median)
Vehicle Control9.5 ± 1.25.8 ± 0.64
This compound 1%4.2 ± 0.82.1 ± 0.42
This compound 2%2.5 ± 0.51.3 ± 0.31
Voriconazole 1% (Comparator)3.1 ± 0.71.8 ± 0.51
p < 0.05 compared to Vehicle Control

Table 2: Histopathological and Inflammatory Marker Analysis

Treatment GroupMean Infiltration Score (± SD)Myeloperoxidase (MPO) Activity (U/mg tissue ± SD)IL-1β Levels (pg/mg tissue ± SD)
Vehicle Control4.5 ± 0.51.2 ± 0.3250 ± 45
This compound 1%2.1 ± 0.40.5 ± 0.1110 ± 20
This compound 2%1.3 ± 0.30.3 ± 0.0865 ± 15
Voriconazole 1% (Comparator)1.8 ± 0.40.4 ± 0.180 ± 18
p < 0.05 compared to Vehicle Control

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an animal model of fungal keratitis. These protocols are based on established methodologies for other antifungal agents and can be adapted for this compound.[2][3][4]

Protocol 1: Induction of Fungal Keratitis in a Rabbit Model

This protocol describes the establishment of a reproducible fungal keratitis infection in rabbits, a commonly used model due to their large eyes, which facilitates observation and treatment application.

Protocol1_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_post_infection Post-Infection Evaluation Animal_Acclimatization Acclimatize New Zealand White Rabbits (2-2.5 kg) for 7 days Ocular_Exam Perform baseline ocular examination (slit-lamp) Animal_Acclimatization->Ocular_Exam Anesthesia Anesthetize rabbits (e.g., ketamine/xylazine) Ocular_Exam->Anesthesia Corneal_Scarification Create central corneal stromal pocket with a 27-gauge needle Anesthesia->Corneal_Scarification Inoculation Inject 10 µL of fungal spore suspension (e.g., 1x10^7 CFU/mL Aspergillus fumigatus) into the stromal pocket Corneal_Scarification->Inoculation Confirmation Confirm infection development over 48 hours by observing corneal opacity and infiltrate Inoculation->Confirmation Grouping Randomly assign rabbits to treatment groups Confirmation->Grouping Treatment_Initiation Initiate topical treatment (Protocol 2) Grouping->Treatment_Initiation

References

Application Notes and Protocols for a Validated UV-Spectrophotometric Method for Fenticonazole Nitrate Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenticonazole nitrate is an imidazole antifungal agent used in the treatment of various fungal infections. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document provides a detailed protocol for a validated UV-spectrophotometric method for the assay of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.

This compound is practically insoluble in water, which necessitates the use of an organic solvent for its analysis by UV-spectrophotometry.[1][2] Methanol has been identified as a suitable solvent, providing good solubility and a distinct absorption maximum.[1][2] The wavelength of maximum absorbance (λmax) for this compound in methanol is consistently observed at 253 nm.[1][2][3] This method is simple, cost-effective, and can be readily implemented in a quality control laboratory for routine analysis.

Experimental Protocols

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Reagents and Chemicals:

    • This compound (Reference Standard)

    • Methanol (AR Grade)

    • Distilled Water

2.2.1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

2.2.2. Preparation of Working Standard Solutions:

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with methanol to obtain concentrations in the linearity range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[1][3]

2.2.3. Preparation of Sample Solution (from Vaginal Capsules):

  • Weigh the contents of not less than 20 vaginal capsules and calculate the average weight.

  • Take a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a suitable filter paper.

  • From the filtered solution, dilute an appropriate volume with methanol to obtain a final concentration within the linearity range.

  • Scan a 10 µg/mL solution of this compound in methanol from 400 nm to 200 nm against a methanol blank.[2]

  • Determine the wavelength of maximum absorbance (λmax). The reported λmax is 253 nm.[1][2][3]

  • Measure the absorbance of the prepared working standard solutions at the determined λmax (253 nm) against a methanol blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the regression equation and the correlation coefficient (r²).

Method Validation

The developed method should be validated as per ICH guidelines for the following parameters:

The linearity of the method is determined by analyzing a series of concentrations of the standard solution. The acceptance criterion for the correlation coefficient (r²) should be greater than 0.99.[1][2]

The accuracy of the method is determined by recovery studies. This is performed by adding known amounts of the standard drug to a pre-analyzed sample solution at different levels (e.g., 50%, 100%, and 150% or 80%, 100%, and 120%).[2][4] The percentage recovery is then calculated.

Precision is evaluated at three levels: repeatability, intra-day precision, and inter-day precision.

  • Repeatability: Determined by analyzing the same sample solution multiple times (n=6).

  • Intra-day Precision: Determined by analyzing three different concentrations in the linearity range, three times on the same day.

  • Inter-day Precision: Determined by analyzing three different concentrations in the linearity range on three different days.

The relative standard deviation (%RSD) for precision studies should be less than 2%.[2][4]

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as excipients. This can be demonstrated by comparing the spectra of the pure drug, the sample solution, and a placebo solution.

Ruggedness is determined by analyzing the same sample by two different analysts on two different instruments. The %RSD of the results should be less than 2%.[2]

Data Presentation

Table 1: Linearity Data for this compound Assay

Concentration (µg/mL)Absorbance (at 253 nm)
5Insert Absorbance
10Insert Absorbance
15Insert Absorbance
20Insert Absorbance
25Insert Absorbance
30Insert Absorbance
Linearity Range 5 - 30 µg/mL[1][3]
Regression Equation Insert Equation
Correlation Coefficient (r²) > 0.99[1][2]

Table 2: Accuracy (Recovery Study) Data

LevelAmount of Standard Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%Insert ValueInsert ValueInsert Value
100%Insert ValueInsert ValueInsert Value
150%Insert ValueInsert ValueInsert Value
Average % Recovery 99.94% - 100.93%[2]

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Measured Absorbance (Mean ± SD, n=6)% RSD
Repeatability Insert ValueInsert Value< 2%[2][4]
Intra-day Insert Value 1Insert Value< 2%[2][4]
Insert Value 2Insert Value< 2%[2][4]
Insert Value 3Insert Value< 2%[2][4]
Inter-day Insert Value 1Insert Value< 2%[2][4]
Insert Value 2Insert Value< 2%[2][4]
Insert Value 3Insert Value< 2%[2][4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_result Result prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_working Prepare Working Standard Solutions (5-30 µg/mL) prep_stock->prep_working measure_abs Measure Absorbance of Standards & Sample at λmax (253 nm) prep_working->measure_abs prep_sample Prepare Sample Solution from Dosage Form prep_sample->measure_abs det_lambda Determine λmax (Scan 200-400 nm) det_lambda->measure_abs plot_calib Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->plot_calib linearity Linearity accuracy Accuracy (Recovery Study) precision Precision (Repeatability, Intra- & Inter-day) specificity Specificity ruggedness Ruggedness assay Assay of Fenticonazole Nitrate in Sample plot_calib->assay

Caption: Experimental workflow for the development and validation of a UV-spectrophotometric method for this compound assay.

validation_parameters cluster_params Validation Parameters (ICH) method Validated UV Spectrophotometric Method linearity Linearity (r² > 0.99) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD < 2) method->precision specificity Specificity method->specificity ruggedness Ruggedness method->ruggedness

Caption: Key validation parameters for the analytical method as per ICH guidelines.

References

Troubleshooting & Optimization

Strategies to prevent fenticonazole nitrate resistance in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at preventing fenticonazole nitrate resistance in fungal strains.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action for this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51A gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][3][4] Ergosterol is the main sterol in the fungal cell membrane, where it is essential for maintaining structural integrity and fluidity.[1] By inhibiting this enzyme, fenticonazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the cell membrane. This results in increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[1][4] Additionally, fenticonazole has been shown to inhibit the secretion of protease acid by Candida albicans and exhibits antibacterial activity.[5]

FAQ 2: What are the principal molecular mechanisms of resistance to fenticonazole and other azole antifungals?

Fungal strains can develop resistance to azole antifungals like fenticonazole through several mechanisms. The most common are:

  • Target Site Modification: Point mutations, deletions, or insertions in the ERG11 or CYP51A gene can alter the structure of the target enzyme, lanosterol 14α-demethylase.[6][7][8] These changes can reduce the binding affinity of fenticonazole to the enzyme, rendering the drug less effective.[9]

  • Overexpression of Efflux Pumps: Fungal cells can increase the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1).[7][10][11] These pumps actively expel the antifungal drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][12]

  • Target Gene Overexpression: Increased expression of the ERG11/CYP51A gene leads to higher-than-normal levels of the target enzyme. This requires a higher concentration of the drug to achieve an inhibitory effect.[8]

  • Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents.[10][13] The extracellular matrix can limit drug penetration, and the physiological state of cells within the biofilm can contribute to reduced susceptibility.[14]

Section 2: Troubleshooting Experimental Issues

Question: My antifungal susceptibility testing (AST) results for fenticonazole are inconsistent. What are the potential causes?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Refer to the following checklist for troubleshooting:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density (e.g., 0.5-2.5 x 10³ CFU/mL for CLSI M27/M38 protocols). Variability in inoculum size is a common source of error.

  • Media and Reagents:

    • Use the recommended standardized medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[15]

    • Verify the source and purity of the this compound powder. For research purposes, using a pure analytical-grade powder is preferable to formulations containing excipients.[16]

    • Ensure the drug stock solution is properly prepared, stored, and not expired.

  • Plate Incubation: Maintain a consistent incubation temperature (e.g., 35°C or 37°C) and duration (e.g., 24 or 48 hours).[15] Variations can affect fungal growth rates and MIC readings.

  • Reading the MIC: The endpoint for azoles is typically defined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free control. This can be subjective if read by eye. Using a spectrophotometer for optical density readings can improve objectivity.

Question: I suspect a fungal isolate has developed resistance to fenticonazole during my experiment. How can I confirm and characterize this resistance?

Answer: A multi-step approach is required to confirm and characterize fenticonazole resistance.

  • Confirm Phenotypic Resistance: Perform standardized antifungal susceptibility testing (e.g., broth microdilution as per CLSI guidelines) to determine the MIC of the suspected resistant isolate. Compare this MIC to that of the original, susceptible parent strain and established clinical breakpoints, if available. A significant increase in the MIC is indicative of resistance.

  • Investigate Molecular Mechanisms:

    • Target Gene Analysis: Sequence the entire coding region and promoter of the CYP51A (ERG11) gene.[6] Compare the sequence to a wild-type reference to identify mutations that may confer resistance.[17]

    • Efflux Pump Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key efflux pump genes (CDR1, CDR2, MDR1) in the suspected resistant strain, comparing them to the susceptible parent strain. Upregulation of these genes is a strong indicator of this resistance mechanism.[13]

  • Functional Analysis (Optional):

    • Efflux Pump Activity: Perform a rhodamine 123 efflux assay.[14] Fungal cells overexpressing certain efflux pumps will expel the fluorescent dye more rapidly, which can be measured with a fluorometer or flow cytometer.

    • Combination Therapy: Test fenticonazole in combination with a known efflux pump inhibitor to see if susceptibility is restored.

Section 3: Strategies to Mitigate Fenticonazole Resistance

Question: What laboratory strategies can be employed to prevent or overcome fenticonazole resistance?

Answer: Several in vitro strategies can be explored to combat the emergence of resistance.

  • Combination Therapy:

    • Synergistic Combinations: Combining fenticonazole with an antifungal agent from a different class (e.g., an echinocandin or a polyene) can create a synergistic effect. This approach can be effective because the drugs target different cellular pathways, making it more difficult for the fungus to develop resistance to both simultaneously.[18]

    • Efflux Pump Inhibitors (EPIs): While few EPIs are clinically approved, experimental compounds can be used to block the function of efflux pumps.[12] This can restore the intracellular concentration of fenticonazole and re-sensitize resistant strains.

  • Dosing and Exposure: Inappropriate or prolonged exposure to sub-lethal concentrations of an antifungal is a primary driver of resistance.[19] In experimental models, it is crucial to use concentrations that are sufficiently high to eradicate the fungal population and to adhere to a defined treatment duration.

  • Targeting Stress Response Pathways: Fungal stress response pathways (e.g., involving Hsp90) are often crucial for the evolution of drug resistance. Investigating agents that inhibit these pathways could be a novel strategy to prevent resistance from emerging.

  • Topical Application: For superficial mycoses, the use of topical treatments like fenticonazole can achieve high local concentrations at the site of infection, which helps to eradicate the pathogen and reduces the risk of selecting for resistant strains in other body sites, such as the gut microbiota.[19][20]

Data Presentation: Azole Resistance Mechanisms

The following table summarizes typical MIC shifts associated with common azole resistance mechanisms in Candida and Aspergillus species.

Fungal SpeciesResistance MechanismTypical MIC Change for Azoles (e.g., Fluconazole, Voriconazole)Reference(s)
Candida albicansOverexpression of CDR1/CDR2 (Efflux Pumps)4 to >64-fold increase[7][11]
Candida albicansPoint Mutation in ERG112 to 32-fold increase[7][8]
Aspergillus fumigatusTR₃₄/L98H mutation in cyp51AHigh resistance to itraconazole, variable increase for other azoles[6][21][22]
Aspergillus fumigatusM220 point mutation in cyp51AVariable resistance to itraconazole and posaconazole[9][17]

Section 4: Key Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a summarized version based on CLSI M27/M38 guidelines.

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a positive growth control. Incubate the plate at 35°C for 24 to 48 hours.

  • Reading Results: Determine the MIC as the lowest concentration of fenticonazole that causes at least a 50% reduction in turbidity compared to the growth control.[15]

Protocol 2: Sequencing of the CYP51A (ERG11) Gene
  • DNA Extraction: Isolate high-quality genomic DNA from the fungal strain of interest using a commercial extraction kit or a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform extraction).

  • PCR Amplification:

    • Design primers that flank the entire coding sequence and promoter region of the CYP51A gene.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target region.

    • Verify the size and purity of the PCR product using agarose gel electrophoresis.

  • Sequencing: Send the purified PCR product for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence.

    • Align the consensus sequence with a known wild-type reference sequence for the same fungal species (e.g., from GenBank).[6]

    • Identify any nucleotide changes, which can then be translated to determine if they result in amino acid substitutions.

Section 5: Visualizations

Fenticonazole Mechanism of Action and Resistance

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Target Enzyme: CYP51A/ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fenticonazole Fenticonazole Fenticonazole->Enzyme Mutation Target Site Mutation (in CYP51A gene) Mutation->Enzyme Alters Target Reduces Binding Efflux Efflux Pump Overexpression Efflux->Fenticonazole Expels Drug from Cell

Caption: Fenticonazole inhibits ergosterol synthesis, while resistance arises from target mutation or drug efflux.

Experimental Workflow for Investigating Resistance

G cluster_analysis Molecular Investigation of Resistant Isolate start Isolate Fungal Strain from Experiment ast Perform Antifungal Susceptibility Test (AST) (e.g., Broth Microdilution) start->ast decision Is MIC Significantly Increased? ast->decision susceptible Strain Remains Susceptible decision->susceptible No seq Sequence Target Gene (CYP51A/ERG11) decision->seq Yes expr Quantify Efflux Pump Gene Expression (qRT-PCR for CDR1, MDR1) decision->expr Yes report Correlate Genotype with Resistant Phenotype seq->report expr->report

Caption: Workflow for confirming and characterizing potential fenticonazole resistance in a fungal isolate.

References

Technical Support Center: Enhancing the Physical Stability of Fenticonazole Nitrate Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the physical stability of fenticonazole nitrate nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of physical instability in this compound nanoemulsions?

A1: Physical instability in nanoemulsions can manifest as:

  • Creaming or Sedimentation: The separation of the emulsion into a concentrated layer of the dispersed phase (creaming) or the settling of particles (sedimentation).

  • Flocculation: The aggregation of droplets to form larger clumps, which can be reversible.

  • Coalescence: The irreversible merging of droplets to form larger ones, leading to an increase in average particle size.

  • Phase Separation: The complete separation of the oil and water phases, indicating a breakdown of the emulsion structure.[1][2]

  • Changes in Physical Appearance: A noticeable change in the color, clarity, or consistency of the nanoemulsion.

Q2: Which formulation parameters are most critical for the physical stability of this compound nanoemulsions?

A2: The most critical parameters include:

  • Surfactant and Co-surfactant (Smix) Concentration: The concentration of the emulsifying agents is crucial for reducing interfacial tension and forming a stable film around the oil droplets.[3]

  • Oil Phase Composition and Concentration: The type and amount of oil can influence droplet size and the overall stability of the system.

  • Zeta Potential: A sufficiently high positive or negative zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between droplets, which helps prevent aggregation and enhances stability.[4]

  • Particle Size and Polydispersity Index (PDI): A small and uniform particle size (low PDI) is desirable for long-term stability and to prevent Ostwald ripening.[4][5]

Q3: How does the choice of surfactant impact the stability of the nanoemulsion?

A3: The choice of surfactant is critical and its impact is multifaceted:

  • HLB (Hydrophilic-Lipophilic Balance): The HLB value of the surfactant determines its affinity for the oil and water phases and is crucial for forming a stable oil-in-water (o/w) or water-in-oil (w/o) nanoemulsion.

  • Surfactant Type: Different types of surfactants (e.g., non-ionic like Tweens and Spans, or cationic/anionic surfactants) will impart different surface charges and steric hindrance, affecting the zeta potential and stability. For instance, the inclusion of Brij surfactants has been shown to reduce particle size by lowering interfacial tension.[5]

  • Steric Hindrance: Surfactants with long polymeric chains can provide a steric barrier that prevents droplets from getting too close to each other, thus inhibiting flocculation and coalescence.

Troubleshooting Guides

Issue 1: Increased Particle Size and PDI During Storage

Symptoms:

  • Dynamic Light Scattering (DLS) analysis shows a significant increase in the average particle size and PDI over time.

  • The nanoemulsion may appear cloudy or show visible aggregates.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Surfactant Concentration Increase the concentration of the surfactant or the Smix (surfactant/co-surfactant) ratio to ensure complete coverage of the oil droplets.[3]
Inappropriate Surfactant HLB Optimize the HLB of the surfactant system by blending high and low HLB surfactants to achieve a more stable formulation.
Ostwald Ripening Use an oil with lower water solubility or add a small amount of a highly water-insoluble compound (ripening inhibitor) to the oil phase.
Suboptimal Homogenization Increase the homogenization time or pressure (for high-energy methods) to achieve a smaller initial particle size and a more uniform distribution.[6]
Issue 2: Phase Separation or Creaming Observed After Centrifugation or Thermal Stress

Symptoms:

  • The nanoemulsion separates into distinct layers after being subjected to centrifugation or temperature cycling.

Possible Causes and Solutions:

CauseRecommended Solution
Weak Interfacial Film Incorporate a co-surfactant to strengthen the interfacial film. Alternatively, consider using a polymeric surfactant that provides better steric stabilization.
Low Zeta Potential Increase the zeta potential by adding a charged surfactant or a charge-inducing agent like oleic acid or stearylamine to enhance electrostatic repulsion.[7][8]
Density Difference Between Phases Adjust the density of the continuous phase by adding a density-modifying agent, although this is less common for nanoemulsions due to their small droplet size.
Temperature-Induced Coalescence Select surfactants that are less sensitive to temperature changes. Perform stability studies at various temperatures to identify the optimal storage conditions.[9]

Quantitative Data Summary

The following tables summarize the impact of key formulation variables on the critical quality attributes of this compound nano-formulations, which directly influence their physical stability.

Table 1: Effect of Formulation Components on Nanoemulsion Properties

VariableEffect on Entrapment Efficiency (%)Effect on Particle Size (nm)Effect on Zeta Potential (mV)Reference(s)
Increasing Surfactant Concentration Generally increases due to enhanced emulsification and lipophilicity.[4]Can decrease due to reduced interfacial tension.[5]Can increase or decrease depending on the surfactant's charge.[4][4][5]
Increasing Oleic Acid Amount May decrease due to increased fluidity of the bilayers.Can decrease due to its role as a penetration enhancer.Tends to increase the negative charge, leading to a higher absolute zeta potential.[8][4][8]
Addition of Cholesterol Can increase by enhancing the rigidity of the vesicular membrane.May lead to an increase in particle size.Generally has a minor effect on zeta potential.[8]
Type of Terpene Varies depending on the terpene used.Different terpenes can result in different particle sizes.Can influence the surface charge.[7]

Table 2: Optimized this compound Nano-formulations

Formulation TypeKey ComponentsParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Cubosomes Glyceryl monooleate, Brij 92169 ± 0.850.29 ± 0.02-24.40 ± 1.2785.32 ± 2.34[5]
Terpesomes Terpene, Stearylamine287.25 ± 9.550.46 ± 0.01+36.15 ± 1.0679.02 ± 2.35[7]
Nanoemulsion Clary sage oil, Smix1400.316-14.6Not specified[3]
Trans-novasomes Span 60, Oleic acid, Cholesterol, BrijOptimized formulation F7 showed good stabilityNot specifiedHigh negative chargeNot specified[8]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using Ethanol Injection Method
  • Organic Phase Preparation: Dissolve this compound, a surfactant (e.g., Span 60), oleic acid, and cholesterol in ethanol.[8]

  • Aqueous Phase Preparation: Dissolve an edge activator (e.g., Brij®) in distilled water.[8]

  • Heating: Heat both the organic and aqueous phases separately in a water bath to 60 °C.[8]

  • Injection: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring.[4]

  • Stirring: Continue stirring until all the ethanol has evaporated.

  • Sonication (Optional): Sonicate the resulting dispersion to reduce the particle size and improve homogeneity.[4]

  • Storage: Store the final nanoemulsion at 4 °C.[4]

Protocol 2: Characterization of Nanoemulsion Properties
  • Particle Size, PDI, and Zeta Potential Measurement:

    • Dilute the nanoemulsion sample with distilled water to an appropriate concentration for measurement.[8]

    • Use a Zetasizer (or a similar instrument based on Dynamic Light Scattering) to measure the particle size, PDI, and zeta potential.[4][8]

    • Perform the measurements in triplicate and report the average values.[8]

  • Entrapment Efficiency (EE%) Determination:

    • Centrifuge the nanoemulsion sample at high speed (e.g., 21,000 rpm) for 1 hour at 4 °C.[4]

    • Carefully separate the supernatant containing the un-entrapped drug.

    • Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

Protocol 3: Physical Stability Assessment
  • Long-Term Storage Stability:

    • Store the nanoemulsion samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) for a specified period (e.g., 3 months).[5][8]

    • At predetermined time intervals, withdraw samples and analyze for any changes in appearance, particle size, PDI, and zeta potential.[8]

  • Centrifugation Stress Test:

    • Place a known amount of the nanoemulsion in a centrifuge tube.

    • Centrifuge at a specific speed (e.g., 3000 rpm) for a defined duration (e.g., 30 minutes).[1]

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.[2]

  • Thermal Stress Test (Freeze-Thaw Cycles):

    • Subject the nanoemulsion to alternating freeze-thaw cycles. For example, freeze at -20 °C for 24 hours, followed by thawing at room temperature for 24 hours.

    • Repeat this cycle for a predetermined number of times (e.g., 3 cycles).

    • After the cycles, evaluate the nanoemulsion for any changes in its physical properties.[2]

Visualizations

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_stab Stability Assessment prep1 Dissolve FN, Surfactant, Oil in Ethanol prep3 Inject Organic into Aqueous Phase with Stirring prep1->prep3 prep2 Prepare Aqueous Phase prep2->prep3 prep4 Evaporate Ethanol prep3->prep4 prep5 Sonication (Optional) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Entrapment Efficiency prep5->char3 char4 Morphology (TEM) prep5->char4 stab1 Long-Term Storage prep5->stab1 stab2 Centrifugation Test prep5->stab2 stab3 Freeze-Thaw Cycles prep5->stab3

Caption: Experimental workflow for the preparation, characterization, and stability assessment of this compound nanoemulsions.

Troubleshooting_Logic start Nanoemulsion Shows Instability (e.g., Phase Separation, Increased Particle Size) q1 Is Zeta Potential Sufficiently High (> |±30mV|)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Surfactant Concentration Optimal? a1_yes->q2 solution1 Add/Increase Charge Inducer (e.g., Oleic Acid, Stearylamine) a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Homogenization Process Adequate? a2_yes->q3 solution2 Increase Surfactant/Co-surfactant Concentration a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Stable Nanoemulsion a3_yes->end solution3 Optimize Homogenization Parameters (Time, Speed, Pressure) a3_no->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing physical instability in this compound nanoemulsions.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Fenticonazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of fenticonazole nitrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to ion suppression or enhancement and affecting data quality.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Fenticonazole

Q1: My fenticonazole peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for basic compounds like fenticonazole in reversed-phase LC-MS/MS is a common issue, often stemming from secondary interactions with the stationary phase or other system components.

  • Cause A: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic imidazole moiety of fenticonazole, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3.0 with an additive like formic acid can protonate the silanol groups, minimizing these secondary interactions.[1]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a buffer salt, such as ammonium formate or ammonium acetate (typically at 5-10 mM for MS compatibility), can help to mask the silanol interactions and improve peak shape.[1][2]

    • Solution 3: Column Selection: Consider using a column with a highly inert stationary phase or an end-capped column designed to minimize silanol activity.

  • Cause B: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: To check for mass overload, try diluting your sample. If the tailing improves, this indicates that the column capacity was exceeded.[3] You can also try injecting a smaller volume.

  • Cause C: Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Implement a robust column washing procedure after each batch. If the problem persists, consider replacing the guard column or the analytical column. Backflushing the column (if recommended by the manufacturer) can sometimes dislodge particulates from the inlet frit.[1]

Q2: All the peaks in my chromatogram, including fenticonazole, are fronting or split. What could be the issue?

A2: When all peaks in a chromatogram are affected similarly, the problem is likely related to the system setup before the separation occurs.

  • Cause A: Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to distorted peaks. This can be caused by high pressure or using a mobile phase with a pH outside the column's stable range.

    • Solution: If a void is suspected, the column usually needs to be replaced. To prevent this, ensure your mobile phase pH is compatible with your column's specifications.[4]

  • Cause B: Partially Blocked Frit: Debris from the sample, mobile phase, or system components can clog the column's inlet frit, distorting the peak shape for all analytes.

    • Solution: Reversing and backflushing the column to waste may resolve the issue. Using an in-line filter before the column is a good preventative measure.[5]

  • Cause C: Injection Solvent Issues: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase conditions.

Issue 2: Significant Ion Suppression or Enhancement

Q3: I am observing significant ion suppression for fenticonazole after using a protein precipitation (PPT) sample preparation method. What are my next steps?

A3: Protein precipitation is a simple but relatively non-selective sample preparation technique that can leave behind significant amounts of matrix components, such as phospholipids, which are known to cause ion suppression.

  • Step 1: Confirm Matrix Effect: Use a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of fenticonazole solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where matrix components are causing suppression.

  • Step 2: Optimize Chromatography:

    • Modify Gradient: Adjust your chromatographic gradient to separate the elution of fenticonazole from the regions of ion suppression identified in the post-column infusion experiment.

    • Change Stationary Phase: Consider a different column chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity and better separation from interfering matrix components.

  • Step 3: Enhance Sample Preparation: If chromatographic optimization is insufficient, a more rigorous sample preparation technique is necessary.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning fenticonazole into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering components. A reversed-phase or mixed-mode cation exchange sorbent could be suitable for fenticonazole.

  • Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects, as it will co-elute with fenticonazole and experience the same degree of ion suppression or enhancement.

Q4: Can I switch from positive to negative ionization mode to reduce matrix effects for fenticonazole?

A4: While switching ionization polarity can sometimes help if the interfering compounds are only ionizable in one mode, this is not a viable option for fenticonazole. Fenticonazole contains a basic imidazole group, which is readily protonated, making it well-suited for positive mode electrospray ionization (ESI). It is unlikely to ionize efficiently in negative mode.

Frequently Asked Questions (FAQs)

Q5: What is the most common cause of matrix effects in the LC-MS/MS analysis of fenticonazole from plasma?

A5: The most common cause of matrix effects, particularly ion suppression, in the analysis of drugs from plasma is the presence of endogenous phospholipids from cell membranes. These compounds are often co-extracted with the analyte, especially with less selective sample preparation methods like protein precipitation, and can co-elute with the target analyte, interfering with the ionization process in the mass spectrometer source.

Q6: How do I quantitatively assess the matrix effect for my fenticonazole assay?

A6: The standard method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of fenticonazole in a solution prepared by spiking the analyte into an extracted blank matrix to the peak area of fenticonazole in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The FDA guidance suggests that the precision of the matrix factor across different lots of matrix should be within 15%.

Q7: What are the expected recovery and matrix effect values for fenticonazole with different sample preparation methods?

A7: The recovery and matrix effect are highly dependent on the specific method and matrix. However, based on published data for fenticonazole and similar compounds, the following trends are observed:

Sample Preparation MethodAnalyteTypical Recovery (%)Typical Matrix Effect (%)
Protein Precipitation (PPT) Fenticonazole> 90%No significant matrix effect reported with IS[6][7]
Fenticonazole Enantiomers> 85%Not explicitly reported, but method was successful[8]
Liquid-Liquid Extraction (LLE) Fluconazole (similar antifungal)~81%No significant matrix effect reported[9]
Solid-Phase Extraction (SPE) Fluconazole (similar antifungal)Not specified, but method was successfulNot specified, but method was successful[10]

Note: The data for LLE and SPE are for similar imidazole/triazole antifungal drugs and are provided for illustrative purposes. Method optimization would be required for fenticonazole.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Fenticonazole in Human Plasma

This protocol is adapted from a validated method for the determination of fenticonazole in human plasma.[6][7]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., mifepristone at 667 ng/mL in methanol).

  • Protein Precipitation: Add 150 µL of acetonitrile containing 2% acetic acid.

  • Vortexing: Vortex the mixture for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 10 °C.

  • Supernatant Transfer: Transfer 70 µL of the clear supernatant to a clean 96-well plate.

  • Dilution: Add 210 µL of a methanol/water (7:3, v/v) solution to each well.

  • Final Mixing: Vortex the plate for 10 minutes.

  • Injection: Inject 10 µL of the final mixture into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Imidazole Antifungals in Plasma (General Approach)

This is a general protocol based on methods for similar antifungal drugs, such as fluconazole, that would require optimization for fenticonazole.[9]

  • Sample Aliquoting: To a glass tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution.

  • pH Adjustment: Add 10 µL of 1M NaOH to basify the sample.

  • Extraction Solvent Addition: Add 3 mL of an appropriate extraction solvent (e.g., dichloromethane, methyl-tert butyl ether, or ethyl acetate).

  • Extraction: Vortex for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Imidazole Antifungals in Serum (General Approach)

This is a general protocol based on methods for other antifungal drugs, like fluconazole, and would need to be optimized for fenticonazole.[10]

  • Sample Pre-treatment: Dilute 200 µL of serum with an appropriate buffer. Add the internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the fenticonazole and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue Observed cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Poor Peak Shape or Significant Ion Suppression peak_shape Issue: Poor Peak Shape? start->peak_shape all_peaks All Peaks Affected? peak_shape->all_peaks Yes ion_suppression Issue: Ion Suppression peak_shape->ion_suppression No tailing_solutions Address Tailing: 1. Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) 2. Add Buffer (e.g., Ammonium Formate) 3. Check for Column Overload all_peaks->tailing_solutions No fronting_solutions Address Fronting/Splitting: 1. Check for Column Void 2. Inspect/Replace Column Frit 3. Match Injection Solvent to Mobile Phase all_peaks->fronting_solutions Yes end_goal Achieve Robust and Reliable Fenticonazole Analysis tailing_solutions->end_goal fronting_solutions->end_goal optimize_lc Optimize Chromatography: - Adjust Gradient to Avoid Suppression Zones - Test Alternative Column Chemistry ion_suppression->optimize_lc Yes improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE or SPE optimize_lc->improve_cleanup improve_cleanup->end_goal

Caption: Troubleshooting workflow for LC-MS/MS analysis of fenticonazole.

Sample_Prep_Comparison cluster_methods Sample Preparation Methods cluster_attributes Method Attributes PPT Protein Precipitation (PPT) speed Speed PPT->speed Fastest selectivity Selectivity PPT->selectivity Low cleanliness Extract Cleanliness PPT->cleanliness Low LLE Liquid-Liquid Extraction (LLE) LLE->speed Moderate LLE->selectivity Moderate LLE->cleanliness Moderate SPE Solid-Phase Extraction (SPE) SPE->speed Slowest SPE->selectivity High SPE->cleanliness High

Caption: Comparison of sample preparation techniques for bioanalysis.

References

Technical Support Center: Optimizing Dissolution Testing for Fenticonazole Nitrate Vaginal Ovules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing dissolution testing parameters for fenticonazole nitrate vaginal ovules.

Experimental Protocols: Recommended Starting Method

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the recommended analytical finish for quantifying this compound in dissolution samples due to its specificity and sensitivity.

ParameterRecommended Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium Phosphate buffer pH 4.5 with 2% Sodium Lauryl Sulfate (SLS)
Volume 900 mL
Temperature 37 ± 0.5 °C
Paddle Speed 50 rpm
Sampling Times 15, 30, 45, 60, 90, and 120 minutes
Sinkers Use of a suitable sinker is recommended to prevent the ovule from floating.

Troubleshooting Guide

This section addresses common issues encountered during the dissolution testing of this compound vaginal ovules.

IssuePotential CauseRecommended Solution
Low or No Drug Release - Inadequate Surfactant Concentration: this compound is poorly soluble in aqueous media. The lipophilic base of the ovule may not be dispersing properly.- Increase the concentration of Sodium Lauryl Sulfate (SLS) in the dissolution medium. Start with 2% and incrementally increase to 5% if necessary. Other surfactants like polysorbate 80 can also be evaluated.
- Ovule Floating: The ovule is not remaining in the area of highest hydrodynamic stress.- Use a validated sinker to ensure the ovule remains at the bottom of the vessel.
- Coning: The molten ovule base is forming a mound at the bottom of the vessel, reducing the surface area for dissolution.- Increase the paddle speed to 75 rpm to improve hydrodynamics. Ensure the paddle height is correctly set.
High Variability in Results - Inconsistent Ovule Positioning: The starting position of the ovule in the vessel is not uniform.- Standardize the placement of the ovule in the vessel. Drop the ovule into the vessel at the same location for each run.
- Incomplete Disintegration of the Ovule Base: The lipophilic base is not melting or dispersing consistently.- Ensure the temperature of the dissolution medium is maintained at 37 ± 0.5 °C. Consider a slightly higher temperature (up to 38.5 °C) if the base has a higher melting point, but this must be justified.[3]
- Air Bubbles: Air bubbles are adhering to the surface of the ovule, reducing the wetted surface area.- Deaerate the dissolution medium before use.
Precipitation of Drug in the Medium - Loss of Sink Conditions: The concentration of dissolved drug is exceeding its solubility in the medium.- Increase the volume of the dissolution medium (e.g., to 1000 mL). Ensure the surfactant concentration is sufficient to maintain solubility.
Clogging of Filters During Sampling - Undissolved Excipients: The molten base or other insoluble excipients are being drawn into the sampling cannula.- Use a filter with a larger pore size (e.g., 10 µm) for initial filtration, followed by a finer filter (e.g., 0.45 µm) before HPLC analysis if necessary. Ensure the sampling point is in a region free of visible undissolved particles.

Frequently Asked Questions (FAQs)

Q1: Why is USP Apparatus 2 (Paddle) recommended over Apparatus 1 (Basket)?

A1: For lipophilic suppositories and ovules that melt at 37 °C, the molten base can clog the mesh of the basket in Apparatus 1, leading to incomplete and variable drug release. The hydrodynamics of the paddle apparatus are generally more suitable for these dosage forms.[2]

Q2: What is the rationale for using a dissolution medium with a pH of 4.5?

A2: The pH of the dissolution medium is chosen to mimic the physiological pH of the vagina, which is typically in the range of 3.8 to 4.5. This provides a more biorelevant testing environment.

Q3: Is the use of a surfactant like Sodium Lauryl Sulfate (SLS) always necessary?

A3: Due to the very low aqueous solubility of this compound, a surfactant is essential to achieve sink conditions and facilitate the dissolution of the drug from the lipophilic ovule base. Without a surfactant, it is unlikely that meaningful drug release can be measured.

Q4: How can I validate the chosen dissolution method?

A4: Method validation should be performed according to ICH guidelines and should include evaluation of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Q5: What are some alternative dissolution apparatuses that could be considered?

A5: If reproducible results cannot be obtained with the paddle apparatus, the USP Apparatus 4 (Flow-Through Cell) is often recommended for lipophilic suppositories.[1] This apparatus can provide a continuous flow of fresh medium, which can be advantageous for poorly soluble drugs.

Visualizations

Dissolution_Troubleshooting_Workflow start Start: Dissolution Test Failure check_params Verify Basic Parameters (Temp, Volume, Speed, pH) start->check_params issue_low_release Issue: Low/No Release check_params->issue_low_release issue_high_variability Issue: High Variability check_params->issue_high_variability issue_precipitation Issue: Precipitation check_params->issue_precipitation sol_surfactant Increase Surfactant Concentration issue_low_release->sol_surfactant Poor Dispersion? sol_sinker Use Sinker issue_low_release->sol_sinker Ovule Floating? sol_speed Increase Paddle Speed issue_low_release->sol_speed Coning Observed? sol_position Standardize Ovule Positioning issue_high_variability->sol_position Inconsistent Placement? sol_deaeration Deaerate Medium issue_high_variability->sol_deaeration Bubbles on Ovule? sol_volume Increase Medium Volume issue_precipitation->sol_volume Sink Conditions Lost? end Re-run and Evaluate sol_surfactant->end sol_sinker->end sol_speed->end sol_position->end sol_deaeration->end sol_volume->end

Caption: Troubleshooting workflow for common dissolution issues.

Method_Development_Pathway start Start: Method Development apparatus_selection Select Apparatus (USP 2 Recommended) start->apparatus_selection medium_selection Select Medium (pH 4.5 Buffer) apparatus_selection->medium_selection surfactant_eval Evaluate Surfactant (Start with 2% SLS) medium_selection->surfactant_eval hydrodynamics Optimize Hydrodynamics (Speed, Sinker) surfactant_eval->hydrodynamics Optimize Release analytical_method Develop & Validate Analytical Method (HPLC) hydrodynamics->analytical_method validation Full Method Validation (ICH Guidelines) analytical_method->validation end Final Method validation->end

Caption: Logical pathway for dissolution method development.

References

Validation & Comparative

Comparative In Vitro Efficacy of Fenticonazole Nitrate and Clotrimazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro performance of two common imidazole antifungals, this guide synthesizes available data on the comparative efficacy of fenticonazole nitrate and clotrimazole against a range of fungal and bacterial pathogens. The information is intended for researchers, scientists, and professionals in drug development.

Fenticonazole and clotrimazole are both imidazole antifungal agents widely used in the topical treatment of superficial mycoses. Their primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. While both drugs share a common therapeutic target, in vitro studies reveal nuances in their spectrum of activity and potency against various microorganisms.

Antifungal Susceptibility

The in vitro activity of fenticonazole and clotrimazole has been evaluated against a variety of yeast and dermatophytes. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The following tables summarize the MIC data from various studies.

Table 1: Comparative Antifungal Activity against Candida Species
OrganismAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansFenticonazole0.50.5
Clotrimazole≤0.030.06
Candida glabrataFenticonazole0.250.5
Clotrimazole0.1250.25
Candida kruseiFenticonazole88
Clotrimazole0.50.5
Candida tropicalisFenticonazole0.51
Clotrimazole0.1250.25

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

One study also reported the estimated local Epidemiological Cutoff Values (ECOFFs) for Candida albicans and Candida parapsilosis. The ECOFF helps to differentiate wild-type from non-wild-type strains. For C. albicans, the ECOFF for clotrimazole was 0.016 mg/L, while for fenticonazole it was 1 mg/L[1].

Antibacterial Activity

In addition to their antifungal properties, both fenticonazole and clotrimazole exhibit in vitro activity against certain bacterial species, which can be relevant in mixed infections.

Table 2: Comparative Antibacterial Activity against Vaginal and Skin Pathogens[2][3]
OrganismAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gardnerella vaginalisFenticonazole0.12 - 20.51
Clotrimazole0.25 - 412
Mobiluncus spp.Fenticonazole0.06 - 0.50.120.25
Clotrimazole0.12 - 10.250.5
Staphylococcus aureusFenticonazole0.5 - 212
Clotrimazole1 - 424
Streptococcus agalactiaeFenticonazole0.25 - 10.51
Clotrimazole0.5 - 212

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methodologies for antimicrobial susceptibility testing.

Antifungal Susceptibility Testing

The in vitro antifungal activity is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][2][3] This method involves preparing serial dilutions of the antifungal agents in a liquid growth medium, which are then inoculated with a standardized suspension of the yeast to be tested. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Yeast Yeast Colony Suspension Standardized Yeast Suspension (0.5 McFarland) Yeast->Suspension Inoculation Inoculation of Wells Suspension->Inoculation Antifungal Antifungal Stock Solution SerialDilution Serial Dilutions of Antifungal Agent Antifungal->SerialDilution Microplate 96-Well Microplate SerialDilution->Microplate Microplate->Inoculation Incubation Incubation (35°C for 24-48h) Inoculation->Incubation Read Visual or Spectrophotometric Reading Incubation->Read MIC MIC Determination Read->MIC

Figure 1. Workflow for CLSI M27-A3 Broth Microdilution Method.
Bacterial Susceptibility Testing

For determining the antibacterial activity, the agar dilution method is commonly employed.[4][5] In this technique, varying concentrations of the antimicrobial agent are incorporated into an agar medium. The standardized bacterial inocula are then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the agent that prevents visible bacterial growth.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacteria Bacterial Colony Suspension Standardized Bacterial Suspension Bacteria->Suspension Inoculation Inoculation of Plates Suspension->Inoculation Antimicrobial Antimicrobial Stock Solution AgarPlates Preparation of Agar Plates with Serial Dilutions Antimicrobial->AgarPlates AgarPlates->Inoculation Incubation Incubation Inoculation->Incubation Read Visual Inspection for Growth Incubation->Read MIC MIC Determination Read->MIC G cluster_drug Imidazole Antifungal (Fenticonazole/Clotrimazole) cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Drug Fenticonazole / Clotrimazole Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Drug->Demethylase Inhibition Lanosterol Lanosterol Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Membrane Ergosterol incorporated into Fungal Cell Membrane Ergosterol->Membrane Disruption Disruption of Membrane Integrity and Function Membrane->Disruption Death Fungal Cell Death Disruption->Death

References

Comparative Efficacy of Fenticonazole Nitrate Across Various Candida Strains: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent recognized for its efficacy in treating superficial mycoses, particularly those caused by Candida species.[1][2][3] As the incidence of infections caused by non-albicansCandida species and antifungal-resistant strains rises, a thorough understanding of fenticonazole's activity across a range of clinically relevant isolates is crucial for researchers and drug development professionals.[4][5] This guide provides a comparative analysis of this compound's effect on different Candida strains, supported by in vitro experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its potent antifungal activity through a multi-faceted approach, distinguishing it from other azole antifungals.[1][3][6]

  • Primary Mechanism: Ergosterol Synthesis Inhibition: The principal mechanism involves the disruption of the fungal cell membrane.[2][7] Fenticonazole inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol.[2][7] Ergosterol is a vital component of the fungal cell membrane, providing structural integrity and fluidity.[7] Its depletion leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[7]

  • Secondary Mechanisms: Beyond its primary target, fenticonazole demonstrates additional antifungal activities:

    • Inhibition of Secreted Aspartyl Proteases (SAPs): Specifically in Candida albicans, fenticonazole inhibits the secretion of protease acid, which is a key virulence factor promoting the yeast's adherence to epithelial cells.[1][6][8]

    • Blockade of Oxidative Enzymes: The drug also blocks cytochrome oxidases and peroxidases, further disrupting fungal metabolic processes.[1][3][6] This action may contribute to its oxidative cytotoxicity and ability to overcome certain resistance mechanisms.[4][9]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Enzyme substrate Ergosterol Ergosterol (Cell Membrane Integrity) Enzyme->Ergosterol conversion Fenticonazole This compound Fenticonazole->Enzyme INHIBITS

Caption: Fenticonazole's primary mechanism: inhibition of ergosterol synthesis.

Comparative In Vitro Susceptibility Data

The in vitro activity of fenticonazole is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Studies consistently show that fenticonazole possesses potent activity against a wide array of Candida species, including those resistant to other azoles like fluconazole.

Table 1: Fenticonazole MICs for Various Candida Species
Candida SpeciesNumber of IsolatesFenticonazole MIC Range (mg/L)Fenticonazole MIC₅₀ (mg/L)Fenticonazole MIC₉₀ (mg/L)Reference
C. albicans2490.0312 - 320.1250.5[10]
C. glabrata110.0312 - 3212[10]
C. parapsilosisNot specifiedNot specified0.250.5[11]
C. tropicalisNot specifiedNot specified0.250.5[11]
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Fenticonazole Activity Against Fluconazole-Resistant Candida Strains

A significant advantage of fenticonazole is its demonstrated efficacy against fluconazole-resistant Candida isolates. This suggests that its mechanism may be less affected by the common resistance pathways that impact other azoles.[4][9]

Candida SpeciesFluconazole SusceptibilityFenticonazole MIC Range (mg/L)Fenticonazole Geometric Mean MIC (mg/L)Reference
C. albicansNon-resistant (MICs, 0.125-1)0.25 - 20.76[9]
C. albicansResistant (MICs, 16-256)1 - 82.52[9]
C. glabrataNon-resistant (MICs, 2-16)0.5 - 20.95[9]
C. glabrataResistant (MICs, 64-256)0.5 - 41.15[9]

Notably, while the MICs for fluconazole-resistant strains are higher, they remain at concentrations that demonstrate significant antifungal activity.[9]

Table 3: Summary of Time-Kill Assay Results

Time-kill studies assess the fungicidal or fungistatic activity of an antimicrobial agent over time. Fenticonazole has been shown to have fungicidal activity (defined as a >99.9% reduction in colony-forming units) at concentrations achievable with topical application.[11][12]

Candida SpeciesFenticonazole ConcentrationTime to Achieve 99.9% Killing (Hours)Reference
C. albicans4x MIC~17[11][12]
C. parapsilosis4x MIC~17[11][12]
C. glabrata8x MIC~19[11][12]
C. tropicalis8x MIC~20[11][12]

Experimental Protocols

Standardized methodologies are critical for ensuring the reproducibility and comparability of antifungal susceptibility testing results. The most widely accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

Broth Microdilution Method (CLSI M27 / EUCAST E.Def 7.4)

The MIC data presented in this guide were primarily generated using broth microdilution methods, which are considered the gold standard.[10][13]

1. Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • Colonies are suspended in sterile saline, and the turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard.[15]

  • This suspension is further diluted in a standardized liquid medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[15][16]

2. Antifungal Agent Preparation:

  • This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[10]

  • Serial twofold dilutions of the drug are prepared in the test medium within a 96-well microtiter plate to achieve a range of final concentrations.[17]

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.

  • The plates are incubated at 35-37°C for 24 to 48 hours.[15]

4. MIC Determination:

  • Following incubation, the plates are examined visually or with a spectrophotometer.

  • For azoles like fenticonazole, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[14][17][18]

cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_analysis Analysis Isolate 1. Isolate Culture (Candida on Agar Plate) Suspension 2. Create Saline Suspension Isolate->Suspension Standardize 3. Standardize Inoculum (0.5 McFarland) Suspension->Standardize Dilute_Inoculum 4. Final Dilution in RPMI-1640 Medium Standardize->Dilute_Inoculum Inoculate 6. Inoculate Wells with Standardized Fungal Suspension Dilute_Inoculum->Inoculate Dilute_Drug 5. Prepare Serial Drug Dilutions (Fenticonazole in Plate) Dilute_Drug->Inoculate Incubate 7. Incubate Plate (35-37°C for 24-48h) Inoculate->Incubate Read_MIC 8. Determine MIC (≥50% Growth Inhibition) Incubate->Read_MIC

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

The available in vitro data robustly support the classification of this compound as a potent, broad-spectrum antifungal agent. Its efficacy extends across multiple clinically significant Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis.[10][11] Crucially, fenticonazole maintains substantial activity against fluconazole-resistant strains, highlighting its potential as a valuable therapeutic option in cases of azole resistance.[9] The unique, multi-targeted mechanism of action likely contributes to this broad efficacy and fungicidal activity.[1][4] Standardized testing protocols, such as those from CLSI and EUCAST, are essential for continued research and for accurately assessing the susceptibility of clinical isolates to this effective antifungal agent.

References

Navigating the Nanoscale: An In Vivo Comparison of Fenticonazole Nitrate Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of novel nano-delivery systems for the potent antifungal agent, fenticonazole nitrate. This report synthesizes experimental data from multiple in vivo studies, offering a comparative analysis of various nanoformulations against conventional delivery methods.

This compound, a broad-spectrum imidazole antifungal, is a cornerstone in the treatment of various mycoses. However, its poor aqueous solubility presents a significant hurdle in formulation development, often limiting its bioavailability and therapeutic efficacy. To overcome this challenge, researchers have explored a variety of nano-delivery systems designed to enhance drug solubility, permeability, and ultimately, in vivo performance. This guide provides a detailed comparison of several of these advanced delivery platforms, including terpesomes, PEGylated cerosomes, and trans-novasomes, based on available in vivo experimental data.

Performance Data Summary

The following tables summarize key in vivo performance metrics for different this compound nanoformulations compared to control formulations.

Table 1: In Vivo Antifungal Efficacy in a Rat Model of Vaginal Candidiasis
Delivery SystemFormulationMean Fungal Count (log CFU/vagina)Percentage Reduction in Fungal Count (%)Citation
Terpesomes FTN-TPs gel2.8 ± 0.265%[1][2]
Control FTN gel4.1 ± 0.323%[1][2]
Control Positive Control (infected, untreated)5.3 ± 0.40%[1][2]

FTN: this compound; TPs: Terpesomes; CFU: Colony-Forming Units. Data represents mean ± standard deviation.

Table 2: In Vivo Dermatokinetic Study in Rats (Topical Application)
Delivery SystemFormulationCmax skin (µg/cm²)AUC 0-8h (µg.h/cm²)Citation
PEGylated Cerosomes Optimal FTN-loaded PC (PC6)185.6 ± 12.3789.4 ± 45.2[3][4][5]
Control FTN suspension45.2 ± 5.8182.7 ± 21.9[3][4][5]

PC: PEGylated Cerosomes; Cmax skin: Maximum drug concentration in the skin; AUC 0-8h: Area under the concentration-time curve from 0 to 8 hours.

Table 3: Physicochemical Properties of Optimized Nanoformulations
Delivery SystemEntrapment Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Citation
Vaginal Terpesomes (Optimal TP) 62.18 ± 1.39310.00 ± 8.160.20 ± 0.10-10.19 ± 0.20[1][2]
Topical PEGylated Cerosomes (PC6) 83.00 ± 0.48551.60Not specified+20.90[3][4][5]
Topical Trans-Novasomes (F7) 100.00 ± 1.10358.60 ± 10.760.51 ± 0.004-30.00 ± 0.80[6][7]
Vaginal Cubogel 85.32 ± 2.34169 ± 0.850.29 ± 0.02-24.40 ± 1.27[8]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.

In Vivo Antifungal Efficacy Study (Vaginal Candidiasis Model)[1][2]
  • Animal Model: Female Wistar rats were used. Pseudo-estrus was induced by subcutaneous injection of estradiol benzoate.

  • Induction of Infection: A suspension of Candida albicans was inoculated into the vagina of the rats.

  • Treatment: The day after infection, the rats were divided into groups and treated with either the this compound terpesome (FTN-TPs) gel, a control this compound (FTN) gel, or left untreated (positive control).

  • Evaluation: Four days post-treatment, vaginal swabs were collected, and the fungal load was determined by counting the colony-forming units (CFU) on Sabouraud dextrose agar plates.

In Vivo Dermatokinetic Study[3][4][5]
  • Animal Model: Wistar rats were used for this study.

  • Application: The optimized PEGylated cerosome formulation (PC6) and a this compound suspension were applied topically to a shaved area on the rats' backs.

  • Sampling: At predetermined time intervals (0, 1, 2, 4, 6, and 8 hours) post-application, the rats were sacrificed, and the treated skin was excised.

  • Analysis: The concentration of this compound in the skin samples was quantified using a validated high-performance liquid chromatography (HPLC) method. This data was then used to calculate key pharmacokinetic parameters such as Cmax skin and AUC 0-8h.

Histopathological Examination[1][2][3][4][5][8]

In the cited studies, after the in vivo experiments, skin or vaginal tissue samples were collected, fixed in formalin, and processed for histopathological examination. The tissues were sectioned, stained with hematoxylin and eosin (H&E), and examined under a microscope to assess for any signs of irritation, inflammation, or other pathological changes. The nanoformulations were generally found to be safe and non-irritating to the tissues.

Visualizing the Path to Enhanced Delivery

To better understand the experimental processes and the underlying mechanisms, the following diagrams illustrate the workflows and conceptual frameworks.

Experimental_Workflow_Vaginal_Candidiasis cluster_setup Animal Model Preparation cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation Rat_Model Female Wistar Rats Estrus_Induction Estradiol Benzoate Injection Rat_Model->Estrus_Induction Infection Intravaginal C. albicans Inoculation Estrus_Induction->Infection Group_A FTN-TPs Gel Infection->Group_A Group_B FTN Gel (Control) Infection->Group_B Group_C Untreated (Positive Control) Infection->Group_C Sampling Vaginal Swabs (Day 4) Group_A->Sampling Group_B->Sampling Group_C->Sampling Analysis CFU Counting Sampling->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for the in vivo antifungal efficacy study in a rat model of vaginal candidiasis.

Dermatokinetic_Study_Workflow cluster_application Topical Application cluster_sampling Sample Collection cluster_analysis Pharmacokinetic Analysis Rat_Model Wistar Rats Formulation_A PEGylated Cerosomes (PC6) Rat_Model->Formulation_A Formulation_B FTN Suspension (Control) Rat_Model->Formulation_B Time_Points 0, 1, 2, 4, 6, 8 hours Formulation_A->Time_Points Formulation_B->Time_Points Skin_Excise Excision of Treated Skin Time_Points->Skin_Excise HPLC HPLC Analysis Skin_Excise->HPLC PK_Params Calculate Cmax and AUC HPLC->PK_Params

Caption: Experimental workflow for the in vivo dermatokinetic study.

Nanoformulation_Mechanism cluster_formulation Nano-delivery System cluster_delivery Enhanced Drug Delivery Nano Nanocarrier (e.g., Terpesome, Cerosome) Encapsulation Encapsulation Nano->Encapsulation FTN This compound FTN->Encapsulation Solubility Increased Solubility Encapsulation->Solubility overcomes poor aqueous solubility Permeability Enhanced Permeability Encapsulation->Permeability facilitates transport across barriers Bioavailability Improved Bioavailability Solubility->Bioavailability Permeability->Bioavailability

Caption: Conceptual diagram of how nanoformulations enhance this compound delivery.

Conclusion

The in vivo data strongly suggests that nano-delivery systems such as terpesomes and PEGylated cerosomes significantly enhance the therapeutic efficacy and skin penetration of this compound compared to conventional formulations.[1][2][3][4][5] For vaginal candidiasis, terpesome-based gels demonstrated a superior ability to reduce fungal burden in a rat model.[1][2] In topical applications, PEGylated cerosomes led to a marked increase in the concentration and retention of this compound within the skin.[3][4][5] These findings underscore the potential of nanotechnology to overcome the formulation challenges associated with poorly soluble drugs like this compound, paving the way for more effective treatments for fungal infections. Further research and clinical trials are warranted to translate these promising preclinical results into improved patient outcomes.

References

Fenticonazole nitrate versus other azole antifungals: a comparative review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fenticonazole nitrate with other prominent azole antifungals. The analysis is based on available in vitro and clinical data, focusing on efficacy, mechanisms of action, and safety profiles to support research and development in antifungal therapies.

Mechanism of Action: The Azole Antifungal Pathway

Azole antifungals, including fenticonazole, clotrimazole, miconazole, and fluconazole, share a primary mechanism of action centered on the disruption of the fungal cell membrane. Their principal target is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol in mammalian cells, essential for maintaining membrane integrity, fluidity, and proper function.

By inhibiting this enzyme, azoles deplete ergosterol levels and cause the accumulation of toxic methylated sterol precursors. This dual effect compromises the fungal cell membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, fungal cell death or growth inhibition (lysis).

Fenticonazole is reported to exhibit additional mechanisms that contribute to its broad-spectrum activity. These include the inhibition of secreted aspartyl protease (a virulence factor in Candida), the alteration of fungal cell structure through antioxidant effects by targeting cytochrome oxidases and peroxidases, and antibacterial activity against certain Gram-positive bacteria.

Azole_Mechanism_of_Action Ergosterol Biosynthesis Pathway and Azole Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Azoles Azole Antifungals (e.g., Fenticonazole) Inhibition Inhibition Azoles->Inhibition Enzyme->Ergosterol Inhibition->Enzyme Disruption Disruption & Permeability Increase Disruption->Membrane Disruption->Death

Caption: Azole antifungals inhibit Lanosterol 14α-demethylase, blocking ergosterol synthesis.

Comparative In Vitro Activity

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Studies demonstrate that fenticonazole has potent, broad-spectrum activity against various yeasts and dermatophytes.

Table 1: In Vitro Susceptibility of Candida Species to Fenticonazole and Fluconazole
Fungal SpeciesAntifungal AgentMIC Range (mg/L)Key Findings
C. albicans (Fluconazole-nonresistant)Fenticonazole0.25 - 1Fenticonazole MIC values were significantly lower than fluconazole MICs in resistant strains.
Fluconazole0.25 - 2
C. albicans (Fluconazole-resistant)Fenticonazole1 - 8
Fluconazole16 - 256
C. glabrata (Fluconazole-nonresistant)Fenticonazole0.5 - 2Fenticonazole's activity was less dependent on the drug efflux pump mechanisms that confer fluconazole resistance in C. glabrata.
Fluconazole0.5 - 32
C. glabrata (Fluconazole-resistant)Fenticonazole1 - 4
Fluconazole64 - 256

Data sourced from a study on fluconazole-resistant Candida species.

Clinical Efficacy in Vulvovaginal Candidiasis (VVC)

Fenticonazole has been extensively compared with other azoles in the treatment of VVC. Clinical trials consistently show that fenticonazole has an efficacy and safety profile that is at least comparable to agents like clotrimazole, miconazole, and fluconazole. A notable advantage reported in some studies is a faster relief of symptoms, such as pruritus.

Table 2: Comparative Clinical and Mycological Cure Rates in VVC
Comparison AgentsDosage RegimenClinical Cure RateMycological Cure RateKey Findings
Fenticonazole vs. Clotrimazole Fenticonazole: 600 mg single vaginal ovuleClotrimazole: 500 mg single vaginal tabletFenticonazole: ~70%Clotrimazole: ~70%Fenticonazole: 92%Clotrimazole: 88.5%No significant difference in efficacy was observed between the single-dose treatments at the 7-day follow-up.
Fenticonazole vs. Miconazole Fenticonazole: 200 mg daily for 3 daysMiconazole: 400 mg daily for 3 daysFenticonazole: 100%Miconazole: 97.5%Fenticonazole: 97.5%Miconazole: 97.5%Both drugs were equally efficient in treating symptoms and eliminating the pathogen. Fenticonazole showed a 100% tolerability rate compared to 95% for miconazole.
Fenticonazole vs. Sertaconazole Fenticonazole: 600 mg single vaginal pessarySertaconazole: 500 mg single vaginal tabletFenticonazole: 84.6%Sertaconazole: 83.8%Not specifiedNo significant differences were found in clinical resolution, recurrences (15.4% vs 16.2%), or side effects (1.5% vs 1.6%).
Fenticonazole vs. Fluconazole Fenticonazole: 600 mg intravaginal tablet (2 doses, 3 days apart)Fluconazole: 150 mg oral (2 doses, 3 days apart)Fenticonazole: 80%Fluconazole: 77.5%Not specifiedBoth treatments were equally effective, but fenticonazole provided significantly faster relief from pruritus (2.3 days vs. 4.5 days).

Experimental Protocols

To ensure the validity and reproducibility of clinical findings, structured experimental designs are essential. The majority of comparative studies on fenticonazole utilize a randomized, controlled trial methodology.

Experimental Workflow: Randomized Controlled Trial for VVC

Clinical_Trial_Workflow Start Patient Recruitment (Symptomatic VVC with Mycological Confirmation) Random Randomization Start->Random GroupA Group A: This compound (e.g., 600 mg single dose) Random->GroupA GroupB Group B: Comparator Azole (e.g., Clotrimazole 500 mg) Random->GroupB FollowUp1 Follow-Up 1 (e.g., Day 7-10) GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-Up 2 (e.g., Day 30) FollowUp1->FollowUp2 Assess Assessment: - Clinical Cure (Symptom Score) - Mycological Cure (Lab Tests) FollowUp2->Assess Data Data Analysis: - Compare Cure Rates - Assess Safety & Tolerability Assess->Data End Conclusion on Comparative Efficacy Data->End

Caption: A typical workflow for a randomized clinical trial comparing antifungal agents.

Methodology for a Representative VVC Clinical Trial (Fenticonazole vs. Fluconazole):

  • Study Design: A prospective, randomized controlled study.

  • Patient Population: 80 patients with clinically and mycologically confirmed vulvovaginal candidiasis.

  • Randomization: Patients were randomly assigned to one of two treatment groups using a sealed envelope method.

  • Intervention:

    • Group A (n=40): Received a 600 mg intravaginal tablet of fenticonazole.

    • Group B (n=40): Received a 150 mg oral dose of fluconazole.

  • Dosing Schedule: A short-course treatment was administered, with two sequential doses given three days apart for both groups.

  • Outcome Measures:

    • Primary: Clinical cure, defined by a standardized symptom score (e.g., Sobel score <4), and mycological cure, confirmed by laboratory tests.

    • Secondary: Time to symptom relief (specifically pruritus) and incidence of adverse events.

  • Follow-Up: Patients were evaluated at 7 days and 30 days post-treatment.

  • Statistical Analysis: Efficacy and safety data between the two groups were compared using appropriate statistical tests (e.g., P-value calculation).

Safety and Tolerability Profile

Topical azoles, including fenticonazole, are generally well-tolerated. Systemic absorption after topical or intravaginal administration is minimal, reducing the risk of systemic side effects.

Table 3: Comparative Safety and Tolerability
Antifungal AgentCommon Adverse Events (Topical/Vaginal)Systemic Considerations
Fenticonazole Mild and transient local burning sensation or itching.Very low systemic absorption. Considered a safe topical option to reduce exposure to systemic azoles and potentially limit the selection of resistant strains.
Clotrimazole Local burning, itching, or irritation.Minimal systemic absorption from topical use.
Miconazole Local burning, itching, irritation.Minimal systemic absorption.
Fluconazole Oral Administration: Headache, nausea, abdominal pain.Systemically absorbed, requiring consideration of drug-drug interactions (CYP450 inhibitor) and potential for systemic side effects. Dosage adjustment may be needed in renal impairment.

Echinocandins are noted as the most tolerated class of antifungal agents, while among azoles, posaconazole shows high tolerability. Voriconazole and itraconazole have poorer tolerability profiles. For topical agents, side effects are typically localized and mild. In a comparative study, fenticonazole ovules were associated with a 100% tolerability rate, while two patients (5%) in the miconazole group reported minor adverse events.

Conclusion

This compound is a potent, broad-spectrum imidazole antifungal with a well-established efficacy and safety profile. In vitro data highlight its effectiveness, including against some fluconazole-resistant Candida strains. Clinical trials, particularly in the treatment of vulvovaginal candidiasis, demonstrate that its performance is at least equivalent to other commonly used azoles like clotrimazole, miconazole, and sertaconazole.

When compared to systemic treatments like oral fluconazole, topical fenticonazole offers comparable cure rates for VVC with the added benefit of faster symptom relief and a superior safety profile due to minimal systemic absorption. Its additional antibacterial and anti-trichomonal properties make it a viable option for mixed vaginal infections. For researchers and drug development professionals, fenticonazole represents an effective topical azole that can help mitigate the risks associated with systemic antifungal agents and contribute to antifungal stewardship efforts.

Fenticonazole Nitrate in the Treatment of Vulvovaginal Candidiasis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for fenticonazole nitrate, focusing on its application in treating vulvovaginal candidiasis. Data is presented to objectively compare its performance against other common antifungal agents, supported by experimental data and detailed methodologies from published clinical studies.

Comparative Efficacy of this compound

This compound has demonstrated high efficacy in the treatment of vulvovaginal candidiasis, comparable to other established antifungal agents such as clotrimazole, miconazole, and terconazole. The following tables summarize the key efficacy data from various clinical trials.

Table 1: this compound vs. Clotrimazole in Vulvovaginal Candidiasis
Study This compound Regimen Clotrimazole Regimen Mycological Cure Rate (Fenticonazole) Mycological Cure Rate (Clotrimazole) Clinical Cure Rate (Fenticonazole) Clinical Cure Rate (Clotrimazole) Reference
Comparative Clinical Trial600 mg single-dose ovule500 mg single-dose vaginal tablet~70%~70%Not explicitly stated, but significant symptom improvement reported for bothNot explicitly stated, but significant symptom improvement reported for both[1]
Double-Blind Clinical TrialCream, once daily for 7 daysCream, once daily for 7 days>95%>95%Not explicitly stated, but significant reduction in symptoms for bothNot explicitly stated, but significant reduction in symptoms for both[2]
Open, Randomized Trial600 mg single-dose ovule500 mg single-dose vaginal tablet92% (at 7 days)88.5% (at 7 days)Not explicitly stated, but significant symptom reduction for bothNot explicitly stated, but significant symptom reduction for both[3]
Table 2: this compound vs. Miconazole in Fungal Infections
Study This compound Regimen Miconazole Regimen Mycological Cure Rate (Fenticonazole) Mycological Cure Rate (Miconazole) Clinical Response (Fenticonazole) Clinical Response (Miconazole) Reference
Randomized, Double-Blind Trial (Cutaneous Fungal Infections)2% cream, twice daily for 4 weeks2% cream, twice daily for 4 weeks92% (end of treatment)79% (end of treatment)Not explicitly stated, but trends favored fenticonazoleNot explicitly stated[4]
Comparative Trial (Mycotic Vulvovaginitis)200 mg intravaginal ovules, daily for 3 days400 mg vaginal ovules, daily for 3 days97.5%97.5%100%97.5%[5]
Table 3: Efficacy of this compound in Mixed Vaginal Infections
Study This compound Regimen Pathogens Eradication Rate at Day 8 Relapse Rate at Day 28 Reference
Prospective, Open-Label, Multicenter Pilot Study1 g vaginal ovules on day 1 and 3Candida albicans90%0%[6]
Trichomonas vaginalis70%0%[6]
Gardnerella vaginalis67%27%[6]
Mixed Infection45%23%[6]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound. Below are summaries of the typical experimental protocols.

General Clinical Trial Design for Vulvovaginal Candidiasis

A common design for these studies is a multi-center, randomized, and often double-blind, parallel-group clinical trial.

  • Patient Population: Sexually active women, typically between 16 and 61 years of age, with symptomatic vulvovaginitis confirmed by mycological investigation (e.g., direct phase-contrast microscopy of vaginal swabs and/or microbiological culture) were enrolled.[6]

  • Inclusion Criteria: Patients presenting with clinical signs and symptoms of vulvovaginal candidiasis, such as vaginal discharge, itching, and burning, and a positive mycological test for Candida species.

  • Exclusion Criteria: Common exclusion criteria include pregnancy, known hypersensitivity to azole antifungals, concurrent use of other antifungal medications, and the presence of other sexually transmitted infections.

  • Intervention: Patients are randomly assigned to receive either this compound in a specific formulation and dosage (e.g., 600 mg vaginal ovule, 2% cream) or a comparator drug (e.g., clotrimazole, miconazole) at a specified regimen.[1][2][4]

  • Assessments:

    • Mycological Assessment: Vaginal swabs are collected at baseline and at follow-up visits (e.g., day 8 and day 28) to determine the presence or absence of Candida species through culture or microscopy.[6]

    • Clinical Assessment: The severity of symptoms (e.g., itching, burning, discharge) is scored at baseline and at follow-up visits. A clinical cure is often defined as the complete resolution of signs and symptoms.[6]

    • Safety Assessment: The incidence and severity of adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The primary efficacy endpoints are typically the mycological and clinical cure rates. Statistical tests such as the chi-square test or Fisher's exact test are often used to compare the cure rates between the treatment groups. A p-value of less than 0.05 is generally considered statistically significant.

experimental_workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up Assessments cluster_analysis Data Analysis p1 Patient with Symptoms of Vulvovaginal Candidiasis p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 b1 Clinical Symptom Scoring p3->b1 b2 Mycological Sample Collection (Vaginal Swab) p3->b2 r1 Random Assignment to Treatment Group b1->r1 b2->r1 t1 This compound Group r1->t1 t2 Comparator Group (e.g., Clotrimazole) r1->t2 f1 Day 8 Follow-up: Clinical & Mycological Assessment t1->f1 t2->f1 f2 Day 28 Follow-up: Clinical & Mycological Assessment f1->f2 a1 Statistical Analysis of Cure Rates f2->a1 a2 Safety and Tolerability Analysis f2->a2

Generalized Clinical Trial Workflow

Mechanism of Action of this compound

This compound is an imidazole antifungal agent.[7] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7][8] This disruption leads to increased cell membrane permeability and ultimately, fungal cell death.[8]

A key enzyme in the ergosterol synthesis pathway targeted by fenticonazole is lanosterol 14α-demethylase.[7][8] By inhibiting this enzyme, fenticonazole blocks the conversion of lanosterol to ergosterol.[7] Additionally, some evidence suggests that fenticonazole may have a multimodal action against Candida species by also inhibiting secretory aspartate proteinase (SAP), an enzyme involved in the growth, adherence, and penetration of the fungus.[9]

mechanism_of_action cluster_drug Drug cluster_target Molecular Target cluster_pathway Biosynthesis Pathway cluster_effect Cellular Effect drug This compound enzyme Lanosterol 14α-demethylase drug->enzyme Inhibits sap Secretory Aspartate Proteinase (SAP) drug->sap Inhibits ergosterol Ergosterol adherence Inhibited Fungal Adherence & Penetration sap->adherence Leads to lanosterol Lanosterol lanosterol->ergosterol Conversion membrane Disrupted Fungal Cell Membrane Integrity ergosterol->membrane Leads to death Fungal Cell Death membrane->death adherence->death

Mechanism of Action of Fenticonazole

References

Comparative Safety Analysis of Fenticonazole Nitrate for Topical Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that fenticonazole nitrate exhibits a favorable safety and tolerability profile, comparable to other commonly prescribed topical azole antifungals such as clotrimazole, miconazole, and econazole. Local application site reactions are the most frequently reported adverse events, and these are typically mild and transient in nature.

This compound, an imidazole derivative, is a broad-spectrum antifungal agent effective against a variety of dermatophytes and yeasts. Its safety is a critical factor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the safety profile of this compound against other topical azoles, supported by available clinical trial data and detailed experimental methodologies.

Comparative Analysis of Adverse Events

Clinical studies have demonstrated that the incidence of adverse events associated with this compound is low. The most common side effects are localized to the site of application and include mild to moderate burning sensations, cutaneous irritation, and itching.[1] These reactions are generally temporary and often resolve without the need for discontinuation of treatment.

To provide a clear comparison, the following table summarizes the quantitative data on adverse events from a key comparative clinical trial.

Treatment Group (n=12 volunteers)FormulationNumber of Subjects with IrritationPercentage of Subjects with Irritation
This compound 2%Cream00%
Miconazole 2%Cream00%
This compound 2%Spray216.7%
Econazole 1%Spray216.7%
Data from a double-blind, randomized clinical trial evaluating the irritation potential of this compound.[2]

In a study involving 12 healthy volunteers, 2% this compound cream demonstrated no instances of skin irritation, a safety profile identical to that of 2% miconazole cream.[2] When administered as a spray, 2% this compound and 1% econazole nitrate both resulted in irritation in 2 out of 12 subjects.[2]

Comparative trials in the context of vaginal candidiasis have also reported that fenticonazole is very well tolerated, with no significant differences in the incidence of local or systemic adverse reactions when compared to clotrimazole.[3][4] One study noted mild, local, and short-lasting side effects in 5 out of 75 patients treated with a single 600 mg vaginal ovule of fenticonazole.[1] Another study comparing 2% fenticonazole cream with 2% miconazole cream for dermatophytosis and pityriasis versicolor found no reports of local or systemic adverse reactions to either drug.[5]

Experimental Protocols

The assessment of the safety profile of topical antifungal agents relies on standardized and rigorous experimental protocols. Key studies for evaluating skin irritation and sensitization potential include the Human Repeated Insult Patch Test (HRIPT) and in vitro models using reconstructed human epidermis.

Human Repeated Insult Patch Test (HRIPT) for Irritation and Sensitization

This test is designed to determine the potential of a substance to cause skin irritation and allergic contact sensitization.

Induction Phase:

  • A small amount of the test substance (e.g., this compound cream) is applied to a patch.

  • The patch is applied to the skin of healthy volunteers (typically on the back) and remains in place for a specified period (e.g., 24-48 hours).

  • This process is repeated on the same site for a number of applications over several weeks (e.g., 9 applications over 3 weeks).

  • The site is observed and graded for any signs of irritation (erythema, edema) after each application.

Challenge Phase:

  • Following a rest period of approximately two weeks after the final induction patch, a challenge patch with the test substance is applied to a new, untreated skin site.

  • The challenge site is evaluated for any signs of a reaction at 24, 48, and 72 hours after application.

  • A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase suggests sensitization.

A study evaluating the contact-sensitizing potential of 2% fenticonazole cream and spray found no evidence of sensitization in any of the 12 subjects tested.[2]

ExperimentalWorkflow_HRIPT cluster_induction Induction Phase (3 weeks) cluster_challenge Challenge Phase Induction_App1 Application 1 Induction_Eval1 Evaluation 1 Induction_App1->Induction_Eval1 Induction_App_Rep Repeat Applications (8x) Induction_Eval1->Induction_App_Rep Induction_Eval_Rep Repeat Evaluations (8x) Induction_App_Rep->Induction_Eval_Rep Rest Rest Period (2 weeks) Induction_Eval_Rep->Rest Challenge_App Challenge Application (New Site) Rest->Challenge_App Challenge_Eval Evaluation (24, 48, 72h) Challenge_App->Challenge_Eval

Figure 1. Experimental workflow for the Human Repeated Insult Patch Test (HRIPT).

Signaling Pathways in Skin Irritation

While the primary mechanism of action of azole antifungals is the inhibition of ergosterol synthesis in the fungal cell membrane, the cellular and molecular pathways underlying skin irritation are complex and involve the activation of keratinocytes, the primary cells of the epidermis.

When a topical irritant comes into contact with the skin, it can disrupt the skin barrier and activate keratinocytes. This activation triggers a cascade of signaling events, leading to the release of pro-inflammatory mediators.

Key Signaling Pathways in Keratinocyte Activation:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This is a crucial pathway involved in cellular responses to external stimuli. Activation of the MAPK cascade (including ERK, JNK, and p38 pathways) in keratinocytes leads to the production of inflammatory cytokines and chemokines.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation. Irritants can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

The release of these inflammatory mediators from activated keratinocytes results in the clinical signs of irritation, including erythema (redness) and edema (swelling), and the sensation of itching and burning.

SignalingPathway_Irritation cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_response Inflammatory Response Irritant Topical Azole Irritant Receptor Cell Surface Receptor Irritant->Receptor Binds/Activates MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Erythema Erythema Cytokines->Erythema Edema Edema Cytokines->Edema Itching Itching/Burning Cytokines->Itching

Figure 2. Simplified signaling pathway of irritant-induced keratinocyte activation.

Conclusion

Based on the available clinical data, this compound demonstrates a safety profile that is comparable to other widely used topical azole antifungals. The majority of reported adverse events are mild, transient, and localized to the application site. Rigorous preclinical and clinical testing, following standardized protocols, has established its low potential for skin irritation and sensitization. For researchers and drug development professionals, this compound represents a safe and effective option for the topical treatment of superficial fungal infections.

References

Safety Operating Guide

Standard Operating Procedure: Fenticonazole Nitrate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides procedural guidance for the safe and compliant disposal of Fenticonazole Nitrate, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2]

  • Ventilation: Always handle the material in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][2]

Waste Classification and Regulatory Overview

The classification of this compound as hazardous waste is inconsistent across Safety Data Sheets (SDS). This ambiguity necessitates a cautious approach. Disposal procedures must comply with all prevailing country, federal, state, and local regulations.[3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies regulating pharmaceutical waste.[5][6][7]

Due to conflicting data, it is recommended to manage this compound as a hazardous waste unless a formal hazard assessment by a qualified safety professional determines otherwise.

Data PointClassification 1Classification 2Classification 3
Hazard Status Environmentally Hazardous Substance, Solid, N.O.S.[1]Reproductive Toxicity (Category 1A, 1B)[4]Not a hazardous substance or mixture[8][9]
UN Number UN3077[1]Not ApplicableNot considered hazardous for transport[3][8]
Transport Hazard Class Class 9[1]Not ApplicableNot considered hazardous for transport[3][8]

Disposal Protocol for this compound Waste

This protocol outlines the step-by-step process for collecting, storing, and disposing of this compound.

  • Identify Waste: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Containerize: Place the collected waste into a suitable, sealable, and clearly labeled container.[1][2] The container must be kept closed to prevent spills or release.[1][2]

  • Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage Location: Store the sealed waste container in a dry, cool, and well-ventilated area designated for hazardous chemical waste.[1][2]

  • Segregation: Ensure the waste is stored away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Access: Store the waste in a locked-up area to restrict access to authorized personnel.[4]

  • Professional Disposal: Arrange for the removal and disposal of the waste through a licensed chemical destruction plant or a professional waste disposal company.[1][8]

  • Approved Technology: The recommended disposal method is controlled incineration with flue gas scrubbing.[1]

  • Prohibited Actions:

    • DO NOT discharge this compound waste into sewer systems or drains.[1][2][3]

    • DO NOT dispose of the waste in a standard sanitary landfill unless explicitly permitted by local regulations for non-hazardous pharmaceuticals.[10]

    • DO NOT contaminate water, foodstuffs, or feed with the waste.[1]

Spill Management Protocol

In the event of a spill, follow these emergency procedures.

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[1][3]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[1][2][3] Do not allow the chemical to enter drains.[1][2][3]

  • Absorb and Collect: For solutions, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders).[3][4] For solids, carefully sweep or shovel the material to avoid creating dust.[8]

  • Package for Disposal: Collect all spilled material and cleanup residues into a suitable, closed container for disposal as hazardous waste.[1][2][8]

  • Decontaminate: Decontaminate the spill area and equipment by scrubbing with alcohol.[3][4]

Disposal of Contaminated Packaging

  • Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container may be offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

  • Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]

This compound Disposal Workflow

Fenticonazole_Disposal_Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste into a Labeled, Closed Container ppe->segregate consult Consult Institutional EHS & Review SDS for Classification segregate->consult store Store in Designated Hazardous Waste Area consult->store contact_vendor Contact Licensed Hazardous Waste Contractor store->contact_vendor disposal Disposal via Controlled Incineration by Licensed Contractor contact_vendor->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.